T-Type calcium channel inhibitor 2
Description
Structure
3D Structure
Properties
Molecular Formula |
C36H39FN4OS |
|---|---|
Molecular Weight |
594.8 g/mol |
IUPAC Name |
2-[2-[5-(dimethylamino)pentylsulfanyl]-3-(4-phenylphenyl)-4H-quinazolin-4-yl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C36H39FN4OS/c1-40(2)23-9-4-10-24-43-36-39-33-14-8-7-13-32(33)34(25-35(42)38-26-27-15-19-30(37)20-16-27)41(36)31-21-17-29(18-22-31)28-11-5-3-6-12-28/h3,5-8,11-22,34H,4,9-10,23-26H2,1-2H3,(H,38,42) |
InChI Key |
DOCPLAPSOWUOSM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCSC1=NC2=CC=CC=C2C(N1C3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=C(C=C5)F |
Origin of Product |
United States |
Foundational & Exploratory
T-Type calcium channel inhibitor 2 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of T-Type Calcium Channel Inhibitor 2
Introduction
Voltage-gated calcium channels are essential for a multitude of physiological processes. Among these, the T-type (transient) calcium channels, a family of low-voltage-activated (LVA) channels, are critical regulators of cellular excitability and intracellular calcium signaling.[1][2] The T-type channel family consists of three distinct isoforms—CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I)—encoded by the genes CACNA1G, CACNA1H, and CACNA1I, respectively.[3][4] These channels are characterized by their ability to open in response to small membrane depolarizations near the resting membrane potential, their transient current, and rapid voltage-dependent inactivation.[2][5]
Functionally, T-type calcium channels play significant roles in the pacemaker activity of the sinoatrial node, neuronal firing patterns, and muscle contraction.[5][6][7] Their dysregulation has been implicated in a range of pathologies, including epilepsy, neuropathic pain, cardiovascular diseases, and various cancers.[1][5][7][8] This has made them an attractive target for therapeutic intervention.
This technical guide focuses on the mechanism of action of This compound , also identified as compound 6g in some literature.[9] We will provide a detailed examination of its inhibitory effects on T-type channel isoforms, its impact on downstream cellular signaling pathways, quantitative data on its potency, and the experimental protocols used for its characterization.
Core Mechanism of Action
The primary mechanism of action for this compound is the direct blockade of T-type calcium channels, which in turn disrupts downstream survival signaling pathways, notably in cancer cell models.
Direct Inhibition of T-Type Calcium Channel Isoforms
This compound functions by directly binding to the alpha-1 subunit of the T-type calcium channels, which constitutes the pore-forming unit of the channel, thereby inhibiting the influx of calcium ions into the cell.[5] The inhibitor demonstrates a pan-T-type channel blocking activity, affecting all three isoforms, albeit with differential potency.[9][10] By preventing the channel from opening in response to membrane depolarization, the inhibitor effectively dampens the electrical activity and subsequent calcium-dependent signaling in cells where these channels are expressed.
Disruption of Downstream Survival Signaling Pathways
Beyond direct channel blockade, a significant aspect of the inhibitor's mechanism, particularly in the context of oncology, is the disruption of critical cell survival pathways. In glioblastoma multiforme (GBM) cells, the inhibition of T-type calcium channels has been shown to trigger apoptosis.[11] This occurs through the following cascade:
-
Inhibition of the mTORC2/Akt Pathway: Blockade of T-type channels by antagonists leads to a reduction in the phosphorylation of Akt, a key protein kinase in cell survival signaling. This is accompanied by reduced phosphorylation of Rictor, a core component of the mTORC2 complex, indicating an inhibition of the mTORC2/Akt signaling axis.[11]
-
Induction of Apoptosis: The suppression of Akt activity leads to a decrease in the phosphorylation of the pro-apoptotic protein Bad. Dephosphorylated Bad is free to promote apoptosis. This cascade culminates in the activation of caspases, the executive enzymes of apoptosis, leading to programmed cell death.[11]
This apoptotic response is specific to the inhibition of T-type calcium channels, as the blockade of L-type channels does not produce similar effects in these cancer models.[11]
Caption: Signaling pathway of this compound.
Quantitative Data: Inhibition Profile
The potency of this compound has been quantified against the three human T-type calcium channel isoforms. Additionally, its cytotoxic effects have been evaluated in specific cancer cell lines. This data is summarized below.
| Target | Parameter | Value (µM) | Reference |
| CaV3.1 (α1G) | IC₅₀ | 31.0 | [9][10] |
| CaV3.2 (α1H) | IC₅₀ | 83.1 | [9][10] |
| CaV3.3 (α1I) | IC₅₀ | 69.3 | [9][10] |
| A549 Cells | Cytotoxicity IC₅₀ | 5.0 | [9] |
| HCT-116 Cells | Cytotoxicity IC₅₀ | 6.4 | [9] |
Experimental Protocols
The characterization of this compound involves standard and specialized biophysical and cell biology techniques.
Electrophysiological Characterization
The inhibitory effects on T-type calcium channels are primarily determined using whole-cell patch-clamp electrophysiology on cell lines stably or transiently expressing the specific human CaV isoforms (e.g., HEK-293 cells).
-
Cell Culture and Transfection: HEK-293 cells are cultured under standard conditions (37°C, 5% CO₂). Cells are transfected with plasmids encoding the desired human T-type channel α1 subunit (e.g., CACNA1G, CACNA1H, or CACNA1I) using a suitable transfection reagent. A reporter gene like GFP is often co-transfected to identify successfully transfected cells. Recordings are typically performed 48-72 hours post-transfection.[3]
-
Recording Solutions:
-
External Solution (in mM): 2 CaCl₂, 160 TEACl, 10 HEPES. The pH is adjusted to 7.4 with TEAOH.[3]
-
Internal (Pipette) Solution (in mM): Composition may vary but typically includes a cesium-based salt (e.g., Cs-methanesulfonate) to block potassium channels, a calcium buffer (e.g., EGTA), and ATP/GTP to support cell health.
-
-
Voltage Protocol:
-
Cells are clamped at a holding potential of -100 mV to ensure channels are available for opening.[3]
-
A depolarizing test pulse to -30 mV is applied to elicit a maximal T-type current.[3]
-
A baseline current is recorded before the application of the inhibitor.
-
This compound is then perfused into the bath at various concentrations.
-
The peak inward current at each concentration is measured and compared to the baseline to determine the percentage of inhibition.
-
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to the Hill equation.
Caption: Workflow for electrophysiological analysis of an inhibitor.
Analysis of Downstream Signaling
The effect of this compound on signaling pathways is assessed using biochemical methods.
-
Cell Culture and Treatment: Glioblastoma cell lines (e.g., U87, U251) are cultured and treated with the inhibitor at a specified concentration (e.g., 10 µM) for a defined period (e.g., 24-48 hours).
-
Western Blotting:
-
After treatment, cells are lysed to extract total protein.
-
Protein concentrations are quantified using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-Rictor).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The relative levels of phosphorylated protein are normalized to the total protein levels.
-
Apoptosis and Cell Viability Assays
-
Cell Viability (MTT/MTS Assay): To determine cytotoxicity IC₅₀ values, cancer cell lines (e.g., A549, HCT-116) are seeded in 96-well plates and treated with a range of inhibitor concentrations. After a set incubation period (e.g., 72 hours), a tetrazolium salt (MTT or MTS) is added. Viable cells with active metabolism convert the salt into a colored formazan product, which is quantified by measuring its absorbance.
-
Apoptosis (Annexin V/PI Staining): Apoptosis is quantified using flow cytometry. Cells are treated with the inhibitor and then stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic or necrotic cells with compromised membranes). The distribution of cells (viable, early apoptotic, late apoptotic) is then analyzed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Block of T-type calcium channels by protoxins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are T-type calcium channel blockers and how do they work? [synapse.patsnap.com]
- 6. Physiologic and pathophysiologic relevance of T-type calcium-ion channels: potential indications for T-type calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 8. Buy this compound [smolecule.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound|CaV3 Blocker [benchchem.com]
- 11. Inhibition of T-type calcium channels disrupts Akt signaling and promotes apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
T-Type Calcium Channel Inhibitors: A Technical Guide to their Function in Neuronal Circuits
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of T-type calcium channel inhibitors in modulating neuronal circuits. T-type calcium channels, with their unique low-voltage activation properties, are pivotal in shaping neuronal excitability and are implicated in a range of neurological disorders.[1][2][3] This document provides a comprehensive overview of the function of their inhibitors, quantitative data on their efficacy, detailed experimental protocols for their characterization, and visual representations of key signaling pathways and experimental workflows.
Core Function of T-Type Calcium Channels in Neuronal Circuits
Low-voltage activated (LVA) T-type calcium channels (T-channels) are crucial regulators of neuronal firing patterns.[1] Unlike high-voltage activated (HVA) calcium channels, T-channels are activated by small depolarizations from the resting membrane potential, allowing them to act as pacemakers and contribute to burst firing in neurons.[3][4] This characteristic burst firing is essential for physiological processes like sleep rhythms but is also a hallmark of pathophysiological conditions such as absence seizures in epilepsy.[1]
T-type calcium channel inhibitors counteract the hyperexcitability associated with these channels. By blocking the influx of calcium through T-channels, these inhibitors can dampen neuronal burst firing, reduce the likelihood of action potential generation, and ultimately restore normal neuronal circuit function. This mechanism of action makes them a promising therapeutic target for a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and sleep disturbances.[2]
There are three main isoforms of T-type calcium channels: CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I), each with distinct expression patterns and biophysical properties.[5] The development of isoform-specific inhibitors is a key goal in the field to achieve targeted therapeutic effects with minimal side effects.
Quantitative Data on T-Type Calcium Channel Inhibitors
The efficacy of T-type calcium channel inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of the T-type calcium current. The following tables summarize the IC50 values for several well-characterized T-type calcium channel inhibitors against the different CaV3 isoforms.
| Inhibitor | CaV3.1 (α1G) IC50 | CaV3.2 (α1H) IC50 | CaV3.3 (α1I) IC50 | Notes |
| Z944 | ~30 µM[6][7][8] | Not specified | Not specified | Also inhibits CaV1.4 channels.[6][7][8] |
| NNC 55-0396 | 6.8 µM[9][10][11] | Not specified | Not specified | Highly selective for T-type over HVA channels.[9][11] |
| Mibefradil | 270 nM (in 2mM Ca²⁺)[12][13] | 140 nM (in 2mM Ca²⁺)[12][13] | Not specified | Also blocks L-type channels at higher concentrations.[14][15][16] |
| Ethosuximide | ~0.1 mM (high-affinity site)[17] | Not specified | Not specified | Binds with higher affinity to inactivated channels.[1][18] |
| ML218 | Not specified | Not specified | Not specified | Inhibits CaV1.4 with an IC50 of 2 µM.[6][7][8] |
| L-Ascorbic acid | Not specified | 6.5 µM[10] | Not specified | Selectively inhibits CaV3.2.[10] |
Table 1: IC50 Values of T-Type Calcium Channel Inhibitors for CaV3 Isoforms.
| Inhibitor | T-Type Channel IC50 | L-Type Channel IC50 | Selectivity (L-type/T-type) | Notes |
| Mibefradil | ~1 µM (in 10mM Ba²⁺)[12][13] | ~13 µM (in 10mM Ba²⁺)[12] | ~13-fold | Potency is dependent on the charge carrier used.[12][13] |
| NNC 55-0396 | 6.8 µM (CaV3.1)[9][10][11] | > 100 µM[9] | > 14-fold | A more stable and selective analog of mibefradil.[11] |
Table 2: Selectivity of T-Type Calcium Channel Inhibitors.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for T-Type Current Characterization
This protocol is designed to measure T-type calcium currents in cultured cells (e.g., HEK-293 cells) heterologously expressing a specific CaV3 isoform or in primary neurons.
Materials:
-
External Solution (aCSF or similar): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[19] For isolating T-type currents, HVA channel blockers (e.g., Cd²⁺) and Na⁺/K⁺ channel blockers (e.g., TTX, TEA) should be added.
-
Internal (Pipette) Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. pH adjusted to 7.2 with KOH and osmolarity to ~270 mOsm.[19]
-
Patch Pipettes: Pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ.
-
Patch-Clamp Amplifier and Data Acquisition System.
Procedure:
-
Cell Preparation: Culture cells on coverslips. For primary neurons, prepare acute brain slices.
-
Pipette Filling: Fill the patch pipette with the internal solution.
-
Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached configuration).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.[20]
-
Voltage-Clamp Protocol:
-
Inhibitor Application: Perfuse the external solution containing the T-type channel inhibitor at various concentrations.
-
Data Analysis: Measure the peak inward current at each voltage step before and after inhibitor application. Plot the concentration-response curve to determine the IC50 value.
Calcium Imaging of Neuronal Activity
This protocol allows for the visualization of changes in intracellular calcium concentration in response to neuronal activity and the effect of T-type channel inhibitors.
Materials:
-
Calcium Indicator: A fluorescent calcium dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator (e.g., GCaMP).[22]
-
Imaging Setup: A fluorescence microscope (e.g., spinning disk confocal) equipped with a suitable excitation light source and emission filters.[23]
-
Cell Culture or Brain Slice Preparation.
-
Perfusion System.
Procedure:
-
Indicator Loading:
-
For chemical dyes, incubate the cells or slices with the AM ester form of the dye, which is taken up by the cells and cleaved by intracellular esterases to its active form.[23]
-
For genetically encoded indicators, transfect the cells or use transgenic animals expressing the indicator.
-
-
Baseline Imaging: Acquire baseline fluorescence images of the neurons at rest.
-
Stimulation: Elicit neuronal activity using electrical stimulation or by applying a depolarizing agent (e.g., high K⁺ solution).
-
Image Acquisition: Record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Inhibitor Application: Perfuse the preparation with the T-type channel inhibitor.
-
Post-Inhibitor Imaging: Repeat the stimulation and image acquisition in the presence of the inhibitor.
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF/F) before and after inhibitor application to assess the inhibitor's effect on calcium transients.
In Vivo Assessment in Animal Models
Pain Models (e.g., Inflammatory Pain):
-
Model Induction: Induce inflammatory pain by injecting Complete Freund's Adjuvant (CFA) into the paw of a rodent.[24]
-
Behavioral Testing: Assess pain-related behaviors such as mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a heat source).
-
Inhibitor Administration: Administer the T-type channel inhibitor systemically (e.g., intraperitoneal injection) or locally (e.g., intrathecal injection).
-
Post-Treatment Assessment: Re-evaluate the pain behaviors at different time points after inhibitor administration.
-
Data Analysis: Compare the behavioral responses before and after treatment to determine the analgesic efficacy of the inhibitor.
Epilepsy Models (e.g., Absence Seizures):
-
Model: Use a genetic model of absence epilepsy (e.g., GAERS rats) or induce seizures pharmacologically (e.g., with pentylenetetrazol).
-
EEG Recording: Implant electrodes for electroencephalogram (EEG) recording to monitor seizure activity (spike-and-wave discharges).
-
Inhibitor Administration: Administer the T-type channel inhibitor.
-
Post-Treatment Recording: Continuously record the EEG to quantify the frequency and duration of seizures after treatment.
-
Data Analysis: Compare the seizure parameters before and after inhibitor administration to assess its anti-epileptic effect.
Signaling Pathways and Experimental Workflows
Signaling Pathways
T-type calcium channels are modulated by various intracellular signaling pathways, often initiated by the activation of G-protein coupled receptors (GPCRs).[2] Inhibition of T-type channels can, in turn, affect downstream signaling cascades.
References
- 1. New Evidence Supporting a Role for T-Type Ca2+ Channels in Absence Epilepsy and in the Action of Ethosuximide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 4. T-Type Calcium Channel Inhibition Underlies the Analgesic Effects of the Endogenous Lipoamino Acids | Journal of Neuroscience [jneurosci.org]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. NNC 55-0396 dihydrochloride | Cav3.x Channel Blockers: R&D Systems [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. axolbio.com [axolbio.com]
- 20. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. yakusaku.jp [yakusaku.jp]
- 24. The T‐type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
T-Type Calcium Channels in Neuropathic Pain: A Technical Guide to Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Emerging evidence has identified the T-type calcium channel, particularly the CaV3.2 isoform, as a critical player in the pathophysiology of neuropathic pain.[1][2] Upregulation and altered function of CaV3.2 channels in peripheral and central pain pathways contribute to the neuronal hyperexcitability that underlies hallmark symptoms such as allodynia and hyperalgesia.[1][2] This technical guide provides an in-depth overview of the role of CaV3.2 in neuropathic pain, focusing on preclinical evidence for the therapeutic potential of T-type calcium channel inhibitors. We present quantitative data from key studies, detailed experimental protocols for common animal models of neuropathic pain, and visual representations of the core signaling pathways.
The Role of CaV3.2 T-Type Calcium Channels in Neuropathic Pain
T-type calcium channels are low-voltage activated channels that play a crucial role in regulating neuronal excitability.[1][2] The CaV3.2 isoform is prominently expressed in primary afferent neurons of the dorsal root ganglia (DRG), which are key sites for the generation and transmission of pain signals.[1] In neuropathic pain states, the expression and activity of CaV3.2 channels are significantly increased in these neurons.[3][4] This upregulation leads to a lower threshold for action potential firing, contributing to the spontaneous pain and exaggerated responses to stimuli characteristic of neuropathy. Both peripheral and central mechanisms are involved, with altered CaV3.2 function observed in the spinal cord and brain regions associated with pain processing.[3][4]
Quantitative Efficacy of T-Type Calcium Channel Inhibitors
A growing body of preclinical research has demonstrated the analgesic efficacy of various T-type calcium channel inhibitors in animal models of neuropathic pain. These studies provide a strong rationale for the continued development of selective CaV3.2 blockers as a novel class of analgesics. The following tables summarize key quantitative data from studies investigating the effects of these inhibitors on mechanical allodynia and thermal hyperalgesia.
Table 1: Efficacy of T-Type Calcium Channel Inhibitors on Mechanical Allodynia in Neuropathic Pain Models
| Inhibitor | Animal Model | Administration Route | Dose | Baseline Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) | Reference |
| Mibefradil | Spinal Nerve Ligation (Rat) | Intrathecal (7-day infusion) | 100 µ g/day | ~1.6 | 15.0 | [3] |
| Ethosuximide | Spinal Nerve Ligation (Rat) | Intrathecal (7-day infusion) | 1 mg/day | ~1.6 | 10.2 | [3] |
| TTA-P2 | Spinal Cord Injury (Rat) | Intraperitoneal | 10 mg/kg | Not specified | Significant reduction in hypersensitivity | [5] |
| Z944 | Complete Freund's Adjuvant (Rat) | Intraperitoneal | 1-10 mg/kg | Not specified | Dose-dependent reversal of allodynia | [6][7] |
| Mibefradil | Diabetic Neuropathy (Rat) | Intraperitoneal | 10 mg/kg | ~4-5 PWRs | Significant decrease in PWRs | [8][9][10] |
Paw Withdrawal Threshold (PWT) is measured using von Frey filaments. A higher PWT indicates a reduction in mechanical sensitivity (analgesic effect). PWRs refer to Paw Withdrawal Responses.
Table 2: Efficacy of T-Type Calcium Channel Inhibitors on Thermal Hyperalgesia in Neuropathic Pain Models
| Inhibitor | Animal Model | Administration Route | Dose | Baseline Paw Withdrawal Latency (s) | Post-Treatment Paw Withdrawal Latency (s) | Reference |
| Mibefradil | Spinal Nerve Ligation (Rat) | Intrathecal (7-day infusion) | 100 µ g/day | ~4.3 | 8.0 | [3] |
| Ethosuximide | Spinal Nerve Ligation (Rat) | Intrathecal (7-day infusion) | 1 mg/day | ~4.3 | 7.6 | [3] |
| TTA-P2 | Diabetic Neuropathy (Rat) | Intraperitoneal | 10 mg/kg | Decreased from baseline | Complete reversal | |
| Z944 | Chronic Constriction Injury (Rat) | Systemic | Not specified | Not specified | Reversal of thermal hyperalgesia | |
| Mibefradil | Diabetic Neuropathy (Rat) | Intraperitoneal | 10 mg/kg | Significantly decreased | Significant increase | [8][9][10] |
Paw Withdrawal Latency (PWL) is measured using a radiant heat source (Hargreaves test). A longer PWL indicates a reduction in thermal sensitivity (analgesic effect).
Core Signaling Pathways in Neuropathic Pain
The upregulation and increased activity of CaV3.2 channels in neuropathic pain are driven by complex intracellular signaling cascades. Two key pathways involve the deubiquitinating enzyme USP5 and the cyclin-dependent kinase 5 (Cdk5).
USP5-Mediated Deubiquitination of CaV3.2
Under normal conditions, CaV3.2 channels are tagged with ubiquitin for degradation, maintaining a balanced level of expression at the cell surface. In neuropathic pain states, the expression of USP5 is upregulated. USP5 removes the ubiquitin tags from CaV3.2, preventing its degradation and leading to an accumulation of the channel on the neuronal membrane. This increased channel density contributes to neuronal hyperexcitability.
Cdk5-Mediated Phosphorylation of CaV3.2
Nerve injury also leads to an increase in the activity of Cdk5. Cdk5 phosphorylates CaV3.2 channels at specific serine residues. This phosphorylation event promotes the trafficking and insertion of CaV3.2 channels into the cell membrane, further enhancing their surface expression and contributing to the hyperexcitable state of sensory neurons.
Experimental Protocols
Reproducible and well-characterized animal models are essential for studying neuropathic pain and evaluating the efficacy of novel therapeutics. Below are detailed methodologies for commonly used models and behavioral assays.
Animal Models of Neuropathic Pain
This model produces a robust and long-lasting neuropathic pain state.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave the back of the rat and sterilize the surgical area.
-
Incision: Make a midline incision at the lumbar level to expose the paraspinal muscles.
-
Exposure of Spinal Nerves: Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Ligation: Isolate and tightly ligate the L5 and L6 spinal nerves with a silk suture.
-
Closure: Suture the muscle layers and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer analgesics and monitor the animal for recovery.
The CCI model is another widely used method to induce neuropathic pain.
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Surgical Preparation: Shave the thigh of the hind limb and sterilize the area.
-
Incision: Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Ligation: Place four loose ligatures around the sciatic nerve with chromic gut sutures, spaced approximately 1 mm apart. The ligatures should be tied just tight enough to cause a slight constriction of the nerve.
-
Closure: Close the muscle and skin layers with sutures.
-
Post-operative Care: Provide post-operative analgesia and monitor the animal's recovery.
References
- 1. Reversal of experimental neuropathic pain by T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chronic intrathecal infusion of mibefradil, ethosuximide and nickel attenuates nerve ligation-induced pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alleviation of neuropathic pain by regulating T-type calcium channels in rat anterior cingulate cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of T-Type Calcium Channels With TTA-P2 Reduces Chronic Neuropathic Pain Following Spinal Cord Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The T‐type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The T-type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CaV3.2 T-Type Calcium Channels in Peripheral Sensory Neurons Are Important for Mibefradil-Induced Reversal of Hyperalgesia and Allodynia in Rats with Painful Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CaV3.2 T-Type Calcium Channels in Peripheral Sensory Neurons Are Important for Mibefradil-Induced Reversal of Hyperalgesia and Allodynia in Rats with Painful Diabetic Neuropathy | PLOS One [journals.plos.org]
- 10. CaV3.2 T-Type Calcium Channels in Peripheral Sensory Neurons Are Important for Mibefradil-Induced Reversal of Hyperalgesia and Allodynia in Rats with Painful Diabetic Neuropathy | PLOS One [journals.plos.org]
The Role of T-Type Calcium Channel Inhibitor 2 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-type calcium channels (T-channels) are low voltage-activated calcium channels that play a crucial role in regulating calcium influx and intracellular calcium levels. While their function in excitable cells like neurons and cardiac myocytes is well-established, emerging evidence highlights their aberrant expression and pro-proliferative role in various cancer cells. This has positioned T-type calcium channels as a promising therapeutic target in oncology. This technical guide provides an in-depth overview of the investigation of T-Type Calcium Channel Inhibitor 2 and other key inhibitors in cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways.
Data Presentation: In Vitro Efficacy of T-Type Calcium Channel Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various T-type calcium channel inhibitors in a range of cancer cell lines, providing a comparative view of their anti-proliferative effects.
NNC 55-0396: IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| SNU-1 | Gastric Cancer | 4.17 | [1] |
| HEK293 (expressing Cav3.1) | - | 6.8 | [2] |
| TT | Medullary Thyroid Cancer | ~15 (for inhibition of calcitonin release) | [3] |
| Breast Cancer (MCF-7, MDA-MB-231, ADR) | Breast Cancer | ~1-2 | [4] |
Mibefradil: IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| HEK293 (expressing Cav3.1) | - | 10.1 | [2] |
| TT | Medullary Thyroid Cancer | ~15 (for inhibition of calcitonin release) | [3] |
This compound (compound 6g)
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| A549 | Lung Adenocarcinoma | 5.0 | [4] |
| HCT-116 | Colon Carcinoma | 6.4 | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of T-type calcium channel inhibitors are provided below.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.
-
Materials:
-
Cancer cell lines (e.g., glioblastoma, leukemia)
-
Complete culture medium (specific to the cell line)
-
T-type calcium channel inhibitor (e.g., NNC 55-0396, Mibefradil)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol for Glioblastoma Cell Lines: [5][6][7][8]
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: After 24 hours, treat the cells with various concentrations of the T-type calcium channel inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures cell viability. A key difference is that the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.
-
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-5 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of 650 nm.
-
Apoptosis Assays
1. Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines (e.g., leukemia)
-
T-type calcium channel inhibitor
-
Annexin V-FITC (or other fluorochrome conjugates)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol for Leukemia Cell Lines: [9][10][11][12]
-
Cell Treatment: Culture leukemia cells and treat with the T-type calcium channel inhibitor at the desired concentration and for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Signaling Pathways and Mechanisms of Action
T-type calcium channel inhibitors exert their anti-cancer effects through the modulation of several key signaling pathways.
Experimental Workflow for Investigating Signaling Pathways
Caption: Workflow for studying inhibitor effects on signaling.
ERK Signaling Pathway
Inhibition of T-type calcium channels has been shown to disrupt the ERK1/2 signaling pathway, which is a critical regulator of cell proliferation and survival.[2]
References
- 1. TRDizin [search.trdizin.gov.tr]
- 2. T-type calcium channel antagonists, mibefradil and NNC-55-0396 inhibit cell proliferation and induce cell apoptosis in leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells [en-journal.org]
- 8. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Selectivity Profile of T-Type Calcium Channel Inhibitor 2 for Cav3.1 versus Cav3.2: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity of T-Type Calcium Channel Inhibitor 2 for the Cav3.1 and Cav3.2 subtypes of T-type calcium channels. The document details the quantitative inhibitory data, the experimental methodologies used for its determination, and the relevant signaling pathways associated with these channel subtypes.
Quantitative Data Summary
This compound, also identified as compound 6g, exhibits a differential inhibitory profile against the Cav3.1 and Cav3.2 T-type calcium channel isoforms. The compound demonstrates a slight preferential inhibition for Cav3.1 over Cav3.2, as summarized by their half-maximal inhibitory concentration (IC50) values. Furthermore, the inhibitor has been evaluated for its cytotoxic effects on different cancer cell lines.
| Target | Parameter | Value | Cell Line |
| Cav3.1 (α1G) | IC50 | 31.0 µM | - |
| Cav3.2 (α1H) | IC50 | 83.1 µM | - |
| Cytotoxicity | IC50 | 5.0 µM | A549 (Human Lung Carcinoma) |
| Cytotoxicity | IC50 | 6.4 µM | HCT-116 (Human Colon Carcinoma) |
Table 1: Inhibitory and Cytotoxic Activity of this compound.[1][2]
Experimental Protocols
The determination of the biological activity of this compound involves electrophysiological and cell viability assays. The following are detailed methodologies representative of those used in the characterization of such compounds.
Whole-Cell Patch Clamp Assay for Cav3.1 and Cav3.2 Inhibition
This electrophysiological technique is the gold standard for characterizing the inhibitory effects of compounds on ion channels.
Cell Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably or transiently expressing human Cav3.1 or Cav3.2 channels are used.
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
For recording, cells are plated on glass coverslips.
Recording Solutions:
-
External Solution (in mM): 140 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with TEAOH.
-
Internal Pipette Solution (in mM): 140 CsCl, 10 EGTA, 5 MgCl₂, 10 HEPES, 3 ATP-Mg, 0.5 GTP-Tris, adjusted to pH 7.2 with CsOH.
Electrophysiological Recording:
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
Cells are held at a holding potential of -100 mV.
-
T-type currents are elicited by a depolarizing step to -30 mV for 200 ms.
-
The test compound is perfused at various concentrations to determine the dose-dependent inhibition of the peak current.
-
The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxicity of a compound.
Cell Culture and Treatment:
-
A549 and HCT-116 cells are seeded in 96-well plates at a density of 5x10³ cells/well.
-
Cells are allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for 48 hours.
Assay Procedure:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways
T-type calcium channels, including Cav3.1 and Cav3.2, are involved in a variety of physiological and pathophysiological signaling pathways.
Cav3.1 Signaling in Cell Proliferation and Survival
Cav3.1 channels play a significant role in regulating cell cycle progression and apoptosis. In several cell types, including neuronal progenitors and some cancer cells, calcium influx through Cav3.1 channels can activate downstream signaling cascades involving Akt and brain-derived neurotrophic factor (BDNF).[3] This can lead to the phosphorylation of proteins that promote cell survival and proliferation. Conversely, inhibition of Cav3.1 can lead to cell cycle arrest and apoptosis.[4]
Cav3.2 Signaling in Nociception
Cav3.2 channels are prominently expressed in nociceptive neurons and play a crucial role in pain signaling.[5] Increased expression and activity of Cav3.2 channels are associated with various chronic pain states. Calcium influx through Cav3.2 channels can lead to the activation of protein kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[6] These kinases can, in turn, phosphorylate various downstream targets, including other ion channels and transcription factors, leading to neuronal hyperexcitability and the sensation of pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic effects of 2-thio-3,4-dihydroquinazoline derivatives as novel T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydroquinazoline derivatives as novel selective T-type Ca2+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel T-type calcium channel blockers: dioxoquinazoline carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of T-Type Calcium Channel Inhibitor 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of T-Type Calcium Channel Inhibitor 2, also identified as compound 6g. This document compiles available quantitative data, detailed experimental protocols, and relevant signaling pathways to support further research and development of this compound.
Core Data Presentation
The inhibitory and cytotoxic activities of this compound have been characterized, with the following key quantitative data summarized below.
Table 1: Inhibitory Activity of this compound against T-Type Calcium Channel Subtypes
| Target Subtype | IC50 (µM) |
| Cav3.1 (α1G) | 31.0[1][2][3] |
| Cav3.2 (α1H) | 83.1[1][2][3] |
| Cav3.3 (α1I) | 69.3[1][2][3] |
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 5.0[1][3] |
| HCT-116 | Colon Cancer | 6.4[1][3] |
Experimental Protocols
The following sections detail the likely methodologies employed to obtain the quantitative data presented above, based on standard in vitro practices for the characterization of T-type calcium channel inhibitors.
Electrophysiology: Whole-Cell Patch Clamp for IC50 Determination
The inhibitory activity of this compound on Cav3.1, Cav3.2, and Cav3.3 channels was likely determined using the whole-cell patch-clamp technique in a heterologous expression system, such as HEK-293 cells stably expressing the individual human T-type calcium channel isoforms.
Cell Preparation:
-
HEK-293 cells stably expressing the human α1G (Cav3.1), α1H (Cav3.2), or α1I (Cav3.3) subunit are cultured under standard conditions (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, at 37°C in a 5% CO2 humidified atmosphere).
-
For recording, cells are plated onto glass coverslips and allowed to adhere.
Recording Solutions:
-
External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2; pH adjusted to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP; pH adjusted to 7.2 with CsOH.
Voltage Clamp Protocol:
-
Cells are held at a holding potential of -100 mV to ensure the availability of T-type calcium channels.
-
T-type currents are elicited by a depolarizing test pulse to -30 mV for 200 ms.
-
The peak inward current is measured before and after the application of various concentrations of this compound.
-
The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The cytotoxic effects of this compound on A549 and HCT-116 human cancer cell lines were likely assessed using the Sulforhodamine B (SRB) assay, a method that measures cell density by staining total cellular protein.
Cell Culture and Treatment:
-
A549 and HCT-116 cells are seeded in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allowed to attach overnight.
-
Cells are then treated with a serial dilution of this compound and incubated for a specified period (e.g., 48 or 72 hours).
SRB Assay Protocol:
-
After incubation, cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates are washed five times with water and air-dried.
-
Cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Unbound dye is removed by washing five times with 1% acetic acid.
-
The plates are air-dried, and the bound SRB is solubilized with 10 mM Tris base solution.
-
The optical density is measured at a wavelength of 515 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of T-type calcium channels in cancer cells and a typical experimental workflow for the in vitro characterization of a T-type calcium channel inhibitor.
Figure 1. T-Type Calcium Channel Signaling in Cancer Cells.
Figure 2. In Vitro Characterization Workflow.
References
An In-depth Technical Guide to the Pharmacology of T-Type Calcium Channel Inhibitor 2 (TTA-P2)
Audience: Researchers, scientists, and drug development professionals.
Introduction
T-Type calcium channels, a class of low-voltage activated (LVA) ion channels, are pivotal in shaping neuronal excitability, cardiac rhythmicity, and smooth muscle function.[1] Among the three subtypes (CaV3.1, CaV3.2, and CaV3.3), the CaV3.2 isoform has emerged as a significant player in the pathophysiology of various neurological and cardiovascular disorders, particularly in chronic pain and certain forms of epilepsy. This has rendered it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the pharmacology of T-Type Calcium Channel Inhibitor 2, a potent and selective blocker of T-type calcium channels. This compound is chemically identified as 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide, and is also widely known in scientific literature as TTA-P2.
Pharmacological Profile of TTA-P2
TTA-P2 is a selective, orally active, and blood-brain barrier-penetrant T-type calcium channel blocker. Its pharmacological activity has been characterized across various in vitro and in vivo models, demonstrating high potency and selectivity for T-type calcium channels over other ion channels.
Data Presentation: Potency and Selectivity of TTA-P2
The inhibitory activity of TTA-P2 has been quantified through various experimental paradigms. The following tables summarize the key quantitative data regarding its potency and selectivity.
| Assay Type | Preparation | IC50 Value |
| Whole-Cell Patch Clamp | Ventrobasal (VB) thalamocortical (TC) neurons | 22 nM |
| Whole-Cell Patch Clamp | Dorsal Root Ganglion (DRG) neurons | 100 nM |
| Recombinant Channel Expression | CaV3.1 | 93 nM |
| Recombinant Channel Expression | CaV3.2 | 196 nM |
| Recombinant Channel Expression | CaV3.3 | 84 nM |
| Fluorometric Imaging Plate Reader (FLIPR) | Depolarized FLIPR assay | 84 nM |
| Selectivity Profile | Observation |
| High-Voltage-Activated (HVA) Calcium and Sodium Currents | 100- to 1000-fold less sensitive to TTA-P2 compared to T-type currents. |
| Glutamatergic and GABAergic Synaptic Currents | No significant effect observed. |
Mechanism of Action
TTA-P2 exerts its inhibitory effect on T-type calcium channels by stabilizing the inactive state of the channel. This mechanism of action is not use-dependent, meaning that the block does not require the channel to be open. Furthermore, TTA-P2 does not alter the voltage dependence of channel activation or steady-state inactivation, indicating a direct blocking effect rather than a modulation of the channel's gating properties. This stabilization of the inactive state effectively reduces the number of available channels that can open in response to a depolarizing stimulus.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound (TTA-P2).
Whole-Cell Patch Clamp Electrophysiology for T-Type Calcium Currents in DRG Neurons
This protocol is adapted from methodologies described for recording T-type calcium currents in dorsal root ganglion (DRG) neurons.[2][3][4][5]
1.1. Cell Preparation:
-
Isolate DRG neurons from neonatal or adult rodents.
-
Enzymatically dissociate the ganglia using a solution containing collagenase and trypsin to obtain a single-cell suspension.
-
Plate the dissociated neurons on poly-L-lysine coated coverslips and culture them in a suitable medium (e.g., DMEM/F12) supplemented with growth factors.
-
Use the neurons for recording within 24-48 hours of plating.
1.2. Recording Solutions:
-
External Solution (in mM): 130 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. The use of TEA-Cl helps to block potassium channels.
-
Internal Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels from the inside.
1.3. Recording Procedure:
-
Transfer a coverslip with adherent DRG neurons to a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron with the patch pipette and form a gigaohm seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the neuron at a holding potential of -90 mV to ensure the availability of T-type calcium channels.
-
To elicit T-type currents, apply depolarizing voltage steps from the holding potential to a test potential of -30 mV for 200 ms.
-
Record the resulting currents using an appropriate amplifier and data acquisition software.
-
To assess the effect of TTA-P2, perfuse the chamber with the external solution containing the desired concentration of the compound and repeat the voltage-step protocol.
Fluorometric Imaging Plate Reader (FLIPR) Assay for T-Type Calcium Channel Inhibition
This high-throughput screening assay is used to assess the inhibitory activity of compounds on T-type calcium channels.[6][7][8][9]
2.1. Cell Line:
-
Use a stable cell line (e.g., HEK293) expressing the desired T-type calcium channel subtype (e.g., CaV3.2).
-
Co-expression of an inward-rectifier potassium channel (e.g., Kir2.3) can be used to set a more physiological resting membrane potential.
2.2. Assay Principle:
-
The assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP).
-
Depolarization of the cell membrane with a high potassium solution opens the T-type calcium channels, leading to calcium influx and an increase in fluorescence.
-
Inhibitors of T-type calcium channels will reduce this fluorescence increase.
2.3. Assay Protocol:
-
Plate the cells in a 96-well or 384-well microplate and culture overnight.
-
Load the cells with the calcium-sensitive dye by incubating them in a dye-loading solution for 1 hour at 37°C.
-
Prepare a compound plate containing serial dilutions of TTA-P2.
-
Place the cell plate and the compound plate in the FLIPR instrument.
-
The instrument will first add the compound solution to the cells and incubate for a defined period.
-
Then, a high potassium-containing solution is added to depolarize the cells and stimulate calcium influx.
-
The fluorescence intensity in each well is monitored in real-time.
-
The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the compound to the control wells.
In Vivo Formalin Test for Nociception
This widely used animal model assesses the analgesic efficacy of compounds in a model of inflammatory pain.[10][11][12][13]
3.1. Animals:
-
Use adult male mice or rats.
3.2. Procedure:
-
Acclimate the animals to the observation chambers for at least 30 minutes before the test.
-
Administer TTA-P2 or the vehicle control via the desired route (e.g., intraperitoneal injection) at a predetermined time before the formalin injection.
-
Inject a dilute solution of formalin (e.g., 2.5% in saline) subcutaneously into the plantar surface of one hind paw.
-
Immediately after the injection, place the animal back into the observation chamber.
-
Record the amount of time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (0-5 minutes post-injection): Represents acute nociceptive pain due to direct activation of nociceptors.
-
Phase 2 (15-40 minutes post-injection): Represents inflammatory pain involving central sensitization.
-
-
A reduction in the time spent licking/biting in either phase indicates an analgesic effect.
WAG/Rij Rat Model of Absence Epilepsy
This genetic animal model is used to evaluate the anti-seizure efficacy of compounds against absence seizures.[14][15][16][17][18]
4.1. Animals:
-
Use adult WAG/Rij rats, which are genetically predisposed to develop spontaneous absence seizures characterized by spike-wave discharges (SWDs) on the electroencephalogram (EEG).
4.2. EEG Recording:
-
Surgically implant EEG electrodes over the cortex of the rats under anesthesia. Allow the animals to recover from surgery.
-
Alternatively, non-invasive EEG recording techniques can be employed.
-
On the day of the experiment, connect the rat to the EEG recording system and allow for a baseline recording period to determine the pre-drug seizure frequency and duration.
-
Administer TTA-P2 or vehicle.
-
Record the EEG for several hours post-administration.
-
Analyze the EEG recordings to quantify the number and duration of SWDs. A reduction in the total time spent in seizure activity indicates anti-epileptic efficacy.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons. | Semantic Scholar [semanticscholar.org]
- 3. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved method for patch clamp recording and calcium imaging of neurons in the intact dorsal root ganglion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 11. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. Non-invasive electroencephalography-based technique for rapid diagnostics of absence epilepsy in rats [accscience.com]
- 15. Frontiers | Establishing Drug Effects on Electrocorticographic Activity in a Genetic Absence Epilepsy Model: Advances and Pitfalls [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Behavioral Phenotyping of WAG/Rij Rat Model of Absence Epilepsy: The Link to Anxiety and Sex Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to record and quantify absence seizures in rats using EEG arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for T-Type Calcium Channel Inhibitor Cell-Based Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-type calcium channels, a class of low voltage-activated (LVA) calcium channels, are pivotal in shaping neuronal excitability, cardiac pacemaking, and various other physiological processes.[1][2][3] Their involvement in pathological conditions such as epilepsy, neuropathic pain, and certain cancers has positioned them as attractive therapeutic targets.[1][2][4] The development of potent and selective T-type calcium channel inhibitors is a key objective in drug discovery.
A significant challenge in developing high-throughput screening (HTS) assays for T-type channel modulators lies in their unique biophysical properties.[1][5] At the typical resting membrane potential of commonly used cell lines (around -25 mV), a large fraction of T-type channels are in an inactivated state and thus unavailable for activation.[1][4][6] This necessitates specialized cell-based assay formats that can effectively shift the membrane potential to a more negative state, thereby allowing the channels to transition from the inactivated to the resting state, ready for activation.
These application notes provide detailed protocols for two robust fluorescence-based cell-screening assays designed to identify T-type calcium channel inhibitors. The assays employ distinct strategies to modulate the cell membrane potential: one utilizing the pore-forming peptide gramicidin and the other leveraging the co-expression of an inwardly rectifying potassium channel, Kir2.3. Both methods are amenable to HTS formats using a Fluorometric Imaging Plate Reader (FLIPR).
Signaling Pathway
The influx of calcium (Ca2+) through T-type calcium channels triggers a cascade of downstream signaling events that influence a variety of cellular functions, from neuronal firing patterns to gene expression.[5][7]
Experimental Workflow
The general workflow for screening T-type calcium channel inhibitors using a cell-based fluorescence assay is outlined below. This workflow is applicable to both the gramicidin-based and Kir2.3 co-expression methods.
Data Presentation
The following tables summarize representative quantitative data for known T-type calcium channel inhibitors and assay performance metrics obtained from cell-based screening assays.
Table 1: Inhibitory Potency (IC₅₀) of Reference Compounds
| Compound | Target Channel | Cell Line | Assay Method | IC₅₀ (µM) | Reference |
| Mibefradil | CaV3.1, CaV3.2, CaV3.3 | HEK293 | FLIPR (Gramicidin) | ~1-5 | [5] |
| TTA-A2 | Pan T-type | HEK293 | FLIPR (Kir2.3/GCaMP6s) | ~1 | [6][8] |
| Zonisamide | T-type | SIMA-hPOMC1-26-GLuc | Luciferase Release | Less potent than L/N-type inhibitors | [9] |
| Trimethadione | T-type | SIMA-hPOMC1-26-GLuc | Luciferase Release | Less potent than L/N-type inhibitors | [9] |
Table 2: Assay Performance Metrics (Z'-factor)
| Target Channel | Assay Method | Z'-factor | Reference |
| CaV3.1 | FLIPR (Kir2.3/GCaMP6s) | 0.3 | [6][8] |
| CaV3.2 | FLIPR (Kir2.3/GCaMP6s) | 0.5 | [6][8] |
| CaV3.3 | FLIPR (Kir2.3/GCaMP6s) | 0.7 | [6][8] |
Experimental Protocols
Protocol 1: Gramicidin-Based Fluorescence Assay
This protocol describes a method to screen for T-type calcium channel inhibitors by using gramicidin to clamp the cell membrane potential at a hyperpolarized state, thus making the channels available for activation.[5][10]
Materials:
-
Cell Line: HEK293 cells stably expressing a human T-type calcium channel subtype (CaV3.1, CaV3.2, or CaV3.3).
-
Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescent Calcium Indicator: Fluo-4 AM or a similar calcium-sensitive dye.
-
Reagents:
-
Gramicidin
-
Pluronic F-127
-
Probenecid
-
HEPES
-
NaCl, KCl, CaCl₂, MgCl₂, Glucose
-
Test compounds and reference inhibitors (e.g., Mibefradil)
-
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the cells in culture medium.
-
Seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (0.02%), and probenecid (2.5 mM) in a physiological salt solution.
-
Aspirate the culture medium from the cell plates and add the loading buffer to each well.
-
Incubate the plates at 37°C for 60 minutes.
-
-
Compound Addition:
-
During the dye loading incubation, prepare serial dilutions of test compounds and reference inhibitors in the assay buffer.
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
Add the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Assay Execution (FLIPR):
-
Prepare a depolarizing solution containing a high concentration of KCl (e.g., 90 mM) and gramicidin (e.g., 1 µM).
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence for a few seconds.
-
Initiate the automated addition of the depolarizing/gramicidin solution to all wells.
-
Continue recording the fluorescence signal for 1-2 minutes to capture the calcium influx.
-
-
Data Analysis:
-
The increase in fluorescence upon depolarization corresponds to calcium influx through the T-type channels.
-
Calculate the percentage inhibition for each compound concentration relative to the control wells (vehicle-treated).
-
Determine the IC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Protocol 2: Kir2.3 Co-expression with Genetically Encoded Calcium Indicator (GECI) Assay
This protocol utilizes a cell line stably co-expressing a T-type calcium channel, the inwardly rectifying potassium channel Kir2.3, and a genetically encoded calcium indicator such as GCaMP6s.[1][4][6][11] The Kir2.3 channel hyperpolarizes the resting membrane potential to approximately -70 mV, which maintains the T-type channels in a resting, activatable state.
Materials:
-
Cell Line: HEK293 cells stably co-expressing a human T-type calcium channel subtype, Kir2.3, and a GECI (e.g., GCaMP6s-CAAX).
-
Culture Medium: As described in Protocol 1.
-
Assay Plates: As described in Protocol 1.
-
Reagents:
-
HEPES
-
NaCl, KCl, CaCl₂, MgCl₂, Glucose
-
Test compounds and reference inhibitors (e.g., TTA-A2)
-
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Compound Addition:
-
On the day of the assay, replace the culture medium with an assay buffer.
-
Prepare serial dilutions of test compounds and add them to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Assay Execution (FLIPR):
-
Prepare a depolarizing solution with a high concentration of KCl. The optimal concentration should be determined empirically for each cell line to achieve a robust signal-to-background ratio.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Record a baseline fluorescence reading.
-
Add the depolarizing solution to the wells.
-
Record the change in fluorescence for 1-2 minutes.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the inhibitory effects of the test compounds and calculate their IC₅₀ values.
-
Conclusion
The cell-based assays detailed in these application notes provide robust and scalable platforms for the identification and characterization of T-type calcium channel inhibitors. The choice between the gramicidin-based and Kir2.3 co-expression methods will depend on the available cell lines and specific experimental requirements. Both assays are well-suited for high-throughput screening campaigns in a drug discovery setting, facilitating the development of novel therapeutics targeting T-type calcium channels.
References
- 1. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic T-type calcium channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Contributions of T-type calcium channel isoforms to neuronal firing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cav3.2 channel regulates cerebral ischemia/reperfusion injury: a promising target for intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuronal Cav3 channelopathies: recent progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Characterization of T-Type Calcium Channel Inhibitor 2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Voltage-gated calcium channels are crucial for regulating the influx of calcium ions into cells, a process fundamental to a vast array of physiological functions.[1] Among these, the low-voltage-activated (LVA) T-type calcium channels (T-channels), comprising subtypes CaV3.1, CaV3.2, and CaV3.3, play a significant role.[2][3] These channels are activated by small depolarizations of the cell membrane and are involved in processes such as neuronal firing, pacemaker activities in the heart, and muscle contraction.[4][5] Dysregulation of T-channel activity has been implicated in various pathological conditions, including epilepsy, neuropathic pain, and sleep disturbances.[6][7][8]
This document provides a detailed experimental framework for the in vitro characterization of T-Type Calcium Channel Inhibitor 2 (Inhibitor-2) , a novel compound designed to selectively block T-type calcium channels. The following protocols cover essential assays for determining the inhibitor's potency, mechanism of action, and potential cytotoxicity.
Mechanism of Action
T-type calcium channels transition between closed, open, and inactivated states based on the membrane potential.[5] At a hyperpolarized state, the channels are closed. Upon a small depolarization, they open transiently, allowing Ca²⁺ influx before quickly entering an inactivated state.[4][5] this compound is hypothesized to bind to the alpha-1 subunit of the channel, blocking the pore and preventing the influx of calcium ions that would typically follow membrane depolarization.[4] This action is expected to reduce the excitability of neurons and other cells where T-channels are prominently expressed.
Caption: Signaling pathway of T-type calcium channel activation and inhibition by Inhibitor-2.
Data Presentation: Potency and Selectivity
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative IC₅₀ values for a selective T-type channel blocker, TTA-P2, which can serve as a benchmark for evaluating Inhibitor-2.[9] Data should be generated using electrophysiological recordings in cell lines stably expressing individual human CaV3 subtypes.
| Target | Inhibitor | IC₅₀ (nM) | Assay Type | Reference |
| CaV3.1 (human) | Inhibitor-2 | Data to be determined | Patch Clamp | - |
| CaV3.2 (human) | Inhibitor-2 | Data to be determined | Patch Clamp | - |
| CaV3.3 (human) | Inhibitor-2 | Data to be determined | Patch Clamp | - |
| Benchmark | TTA-P2 | 22 | Patch Clamp | [9] |
Experimental Protocols
Cell Line Selection and Maintenance
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing human CaV3.1, CaV3.2, or CaV3.3 are recommended for their robust expression and suitability for both electrophysiology and fluorescence-based assays.[10][11]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂. Passage cells every 3-4 days to maintain sub-confluent cultures.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This method provides a direct measurement of T-type channel currents and their inhibition.
Materials:
-
External Solution (mM): 160 TEA-Cl, 2 CaCl₂, 10 HEPES. Adjust pH to 7.4 with TEAOH.[11]
-
Internal (Pipette) Solution (mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with CsOH.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (resistance 2-5 MΩ).
Procedure:
-
Seed cells onto glass coverslips 24-48 hours before recording.
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell membrane potential at -100 mV to ensure channels are available for opening.[11]
-
Apply a test pulse to -30 mV for 200 ms to elicit the T-type current.[11]
-
Record baseline currents for 2-3 minutes.
-
Perfuse the chamber with the external solution containing various concentrations of Inhibitor-2 (e.g., 1 nM to 10 µM).
-
Record currents at each concentration until a steady-state block is achieved (typically 3-5 minutes).
-
Wash out the inhibitor with the external solution to check for reversibility.
Data Analysis:
-
Measure the peak inward current amplitude at each inhibitor concentration.
-
Normalize the current amplitude to the baseline (pre-inhibitor) current.
-
Plot the normalized current as a function of the inhibitor concentration and fit the data to a Hill equation to determine the IC₅₀ value.
Protocol 2: High-Throughput Calcium Imaging Assay
This fluorescence-based assay allows for rapid screening and potency determination in a multi-well plate format. It measures the change in intracellular calcium as a functional readout of channel activity.[6][12]
Caption: Experimental workflow for the high-throughput calcium imaging assay.
Materials:
-
Cell Line: HEK-293 cells stably expressing a CaV3 subtype. Note: T-channels are largely inactivated at the normal resting potential of HEK cells.[6] To overcome this, use cell lines co-expressing a potassium channel (e.g., Kir2.3) to hyperpolarize the membrane or use a chemical method with gramicidin to clamp the membrane potential at a negative value before stimulation.[6][13]
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescent Dye: Fluo-4 AM or another suitable calcium indicator.[14]
-
Assay Buffer (mM): 10 HEPES, 145 NaCl, 5 KCl, 1 MgCl₂, 10 Glucose, 2 CaCl₂. pH 7.4.
-
Stimulation Buffer: Assay buffer with elevated KCl (e.g., 100 mM) to cause depolarization.[12]
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.
Procedure:
-
Seed cells into assay plates at a density of 40,000-80,000 cells per well and incubate for 24-48 hours.
-
Prepare the Fluo-4 AM loading solution in Assay Buffer as per the manufacturer's instructions.
-
Remove the culture medium and add the loading solution to each well. Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with Assay Buffer to remove excess dye.
-
Add Assay Buffer containing serial dilutions of Inhibitor-2 to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-stimulus controls.
-
Incubate for 15-20 minutes at room temperature.
-
Place the plate into the FLIPR instrument. Record baseline fluorescence for 10-20 seconds.
-
Add the high-KCl Stimulation Buffer using the instrument's integrated fluidics.
-
Continue recording the fluorescence signal for 2-3 minutes to capture the peak calcium influx.
Data Analysis:
-
Calculate the maximum change in fluorescence (F/F₀) for each well.
-
Normalize the data to the vehicle control wells (representing 0% inhibition) and no-stimulus wells (representing 100% inhibition).
-
Plot the percent inhibition against the log of Inhibitor-2 concentration and fit to a four-parameter logistic equation to determine the IC₅₀.
Protocol 3: Cell Viability Assay
This assay is crucial to ensure that the observed inhibition of calcium influx is not a result of general cytotoxicity.
Materials:
-
Calcein AM or similar viability dye (e.g., CellTiter-Glo®, MTT).
-
Fluorescence plate reader.
Procedure:
-
Seed cells in a 96-well plate as described for the calcium imaging assay.
-
Add serial dilutions of Inhibitor-2 to the wells and incubate for a period relevant to the primary assays (e.g., 2 hours) or longer (e.g., 24-48 hours) to assess long-term toxicity.
-
Remove the compound-containing medium.
-
Add Calcein AM solution to the cells and incubate for 30 minutes at 37°C. Calcein AM is converted by esterases in live cells to a fluorescent product.[12]
-
Measure fluorescence at the appropriate wavelengths (e.g., 485 nm excitation / 520 nm emission).
Data Presentation: The results can be presented as the percentage of viable cells relative to the vehicle-treated control.
| Inhibitor-2 Conc. (µM) | Mean Fluorescence (RFU) | % Viability vs. Control |
| 0 (Vehicle) | 45,100 | 100% |
| 0.1 | 44,850 | 99.4% |
| 1 | 45,300 | 100.4% |
| 10 | 43,980 | 97.5% |
| 30 | 41,200 | 91.3% |
| 100 | 25,600 | 56.8% |
Summary and Interpretation
The combined use of these protocols provides a comprehensive in vitro profile of this compound.
Caption: Logical relationship between the primary in vitro assays for inhibitor characterization.
Patch-clamp electrophysiology provides the most direct and accurate measurement of channel block, establishing the inhibitor's potency (IC₅₀) and potential voltage-dependency.[7] The high-throughput calcium imaging assay confirms this functional blockade in a cellular context and is suitable for screening larger compound libraries.[6] Finally, the cell viability assay is a critical control experiment, ensuring that the inhibitor's effects are specific to the T-type channel and not due to off-target cytotoxicity.[15] Together, these data will allow researchers to confidently advance promising candidates into further stages of drug development.
References
- 1. Activity-dependent regulation of T-type calcium channels by submembrane calcium ions | eLife [elifesciences.org]
- 2. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are T-type calcium channel blockers and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calcium Indicators | Thermo Fisher Scientific - RO [thermofisher.com]
- 15. Targeting Ion Channels: Blockers Suppress Calcium Signals and Induce Cytotoxicity Across Medulloblastoma Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-Type Calcium Channel Inhibitors in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of T-Type calcium channel inhibitors in preclinical animal research. Due to the limited availability of in vivo dosage data for the specifically named "T-Type calcium channel inhibitor 2," this document focuses on well-characterized and widely used inhibitors, TTA-P2 and TTA-A2, as representative examples. The provided protocols and data are intended to serve as a guide for designing and conducting animal studies investigating the therapeutic potential of T-type calcium channel blockade.
Introduction to T-Type Calcium Channels
T-type calcium channels, a class of low-voltage activated calcium channels, are crucial regulators of neuronal excitability and play significant roles in various physiological processes.[1] Their involvement in conditions such as epilepsy, neuropathic pain, and sleep disorders has made them a compelling target for drug development.[2][3] T-type calcium channel inhibitors block the influx of calcium ions through these channels, thereby modulating neuronal firing and signaling pathways.[4]
Compound Profiles
This compound (Compound 6g)
This compound has been identified as a potent T-type calcium channel inhibitor with the following in vitro characteristics:
| Target | IC50 |
| Cav3.1 (α1G) | 31.0 µM |
| Cav3.2 (α1H) | 83.1 µM |
| Cav3.3 (α1I) | 69.3 µM |
IC50 values represent the concentration of the inhibitor required to block 50% of the channel activity.
Well-Characterized T-Type Calcium Channel Inhibitors: TTA-P2 and TTA-A2
TTA-P2 and TTA-A2 are selective and potent T-type calcium channel blockers that have been extensively used in animal models to investigate the channels' roles in various pathologies.
Quantitative Data Summary for Animal Studies
The following tables summarize the dosages and administration routes for TTA-P2 and TTA-A2 in various animal models.
Table 1: TTA-P2 Dosage in Animal Studies
| Animal Model | Species | Disease/Condition Model | Route of Administration | Dosage | Reference(s) |
| Mouse | Mus musculus | Inflammatory Pain (Formalin Test) | Intraperitoneal (i.p.) | 5 - 7.5 mg/kg | [5][6][7] |
| Rat | Rattus norvegicus | Neuropathic Pain (Diabetic) | Intraperitoneal (i.p.) | 5, 7.5, 10 mg/kg | [5][6][8] |
| Rat | Rattus norvegicus | Spinal Cord Injury | Intraperitoneal (i.p.) | 0.3 - 10 mg/kg | [8] |
| Dog | Canis lupus familiaris | Cardiovascular Safety | Intravenous (i.v.) infusion | 1.29 - 4.30 (mg/kg)/60 min | [8] |
Table 2: TTA-A2 Dosage in Animal Studies
| Animal Model | Species | Disease/Condition Model | Route of Administration | Dosage | Reference(s) |
| Mouse | Mus musculus | Sleep/Wake Regulation | Oral gavage | 10 mg/kg | [9][10] |
| Mouse | Mus musculus | Diet-Induced Obesity | Not specified | Not specified | [11] |
| Rat | Rattus norvegicus | Sleep/Wake Regulation | Not specified | Not specified | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of T-type calcium channel inhibitors in animal models.
Protocol 1: Assessment of Antinociceptive Effects in a Mouse Model of Inflammatory Pain (Formalin Test)
Objective: To evaluate the efficacy of a T-type calcium channel inhibitor in reducing pain behavior in the formalin-induced inflammatory pain model.
Materials:
-
TTA-P2
-
Vehicle (e.g., 15% cyclodextrin in sterile saline, pH 7.4)[5]
-
Formalin (5% solution)
-
Observation chamber
-
Syringes and needles for injection
Procedure:
-
Animal Acclimation: Acclimate adult male mice to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: Administer TTA-P2 (5 or 7.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[5][7]
-
Post-injection Period: Allow a 60-minute interval after the injection for the compound to take effect.[5]
-
Formalin Injection: Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately place the mouse in the observation chamber and record the total time spent licking and biting the injected paw for 60 minutes. The observation is typically divided into two phases: the early phase (0-5 minutes) representing acute nociceptive pain, and the late phase (15-60 minutes) representing inflammatory pain.[5]
-
Data Analysis: Compare the time spent in pain-related behaviors between the inhibitor-treated and vehicle-treated groups.
Protocol 2: Evaluation of Antihyperalgesic Effects in a Rat Model of Neuropathic Pain (Streptozotocin-Induced Diabetes)
Objective: To assess the ability of a T-type calcium channel inhibitor to reverse thermal hyperalgesia in a diabetic neuropathic pain model.
Materials:
-
TTA-P2
-
Vehicle (e.g., 15% cyclodextrin in sterile saline, pH 7.4)[5]
-
Streptozotocin (STZ)
-
Plantar test apparatus (for assessing thermal sensitivity)
Procedure:
-
Induction of Diabetes: Induce diabetes in adult male rats by a single i.p. injection of STZ. Confirm diabetes by measuring blood glucose levels.
-
Assessment of Hyperalgesia: At a time point when diabetic neuropathy is established (e.g., several weeks post-STZ), measure the baseline paw withdrawal latency to a thermal stimulus using the plantar test apparatus.
-
Drug Administration: Administer TTA-P2 (e.g., 10 mg/kg, i.p.) or vehicle.[5][6]
-
Post-administration Testing: Re-evaluate the paw withdrawal latency at specific time points after drug administration (e.g., 1 hour).[5]
-
Data Analysis: Compare the paw withdrawal latencies before and after drug administration, and between the inhibitor-treated and vehicle-treated groups. A significant increase in withdrawal latency in the treated group indicates an antihyperalgesic effect.[5]
Signaling Pathways and Experimental Workflows
T-type calcium channel inhibitors exert their effects by blocking the influx of Ca2+ into excitable cells, which in turn modulates various downstream signaling pathways.
Caption: Mechanism of action for T-Type calcium channel inhibitors.
The diagram above illustrates the primary mechanism of action. By blocking T-type calcium channels, these inhibitors reduce the influx of calcium, leading to decreased neuronal excitability, reduced neurotransmitter release, and altered gene expression, ultimately resulting in therapeutic effects like analgesia and seizure suppression.
Caption: General experimental workflow for in vivo studies.
Disclaimer
The information provided in these application notes is for research purposes only and should not be considered as a recommendation for clinical use. Researchers should carefully consider the specific details of their experimental design, including the choice of animal model, inhibitor, dosage, and administration route, based on their scientific objectives and in accordance with all applicable ethical guidelines and regulations for animal research.
References
- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-type calcium channels in chronic pain: mouse models and specific blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of T-type calcium channels: signalling pathways and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Protocol for the Solubilization and Application of T-Type Calcium Channel Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution and experimental use of T-Type calcium channel inhibitor 2, a potent antagonist of low-voltage-activated T-type calcium channels. Adherence to this protocol is crucial for obtaining accurate and reproducible results in preclinical research.
Quantitative Data Summary
This compound (also known as compound 6g) has been characterized by its inhibitory activity against various T-type calcium channel isoforms and its cytotoxic effects on specific cancer cell lines.[1]
| Target/Cell Line | Parameter | Value (µM) |
| Cav3.1 (α1G) | IC50 | 31.0 |
| Cav3.2 (α1H) | IC50 | 83.1 |
| Cav3.3 (α1I) | IC50 | 69.3 |
| A549 (Human lung carcinoma) | IC50 | 5.0 |
| HCT-116 (Human colorectal carcinoma) | IC50 | 6.4 |
Experimental Protocols
Materials and Equipment
-
This compound (Cat. No. HY-147708)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber glass or polypropylene vials
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
-20°C and -80°C freezers
Preparation of Stock Solution (10 mM)
This protocol outlines the preparation of a 10 mM stock solution, which can be further diluted to the desired working concentration.
-
Pre-analysis: Before opening, briefly centrifuge the vial of powdered this compound to ensure all the compound is at the bottom.
-
Solvent Addition: Based on the amount of inhibitor provided, calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of the compound is necessary for this calculation and should be confirmed from the product datasheet.
-
Dissolution: Carefully add the calculated volume of sterile DMSO to the vial containing the inhibitor.
-
Homogenization: Securely cap the vial and vortex thoroughly for 1-2 minutes until the solution is clear and all particulate matter has dissolved. Gentle warming in a 37°C water bath for a short period can aid in dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into single-use volumes. Store these aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).
Preparation of Working Solutions
For cellular assays, dilute the 10 mM stock solution with the appropriate cell culture medium to the final desired concentration immediately before use.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Visualizing Experimental Design and Biological Context
Experimental Workflow
The following diagram outlines a typical workflow for utilizing this compound in a cell-based experiment, from preparation to data analysis.
Caption: A generalized workflow for cell-based experiments.
T-Type Calcium Channel Signaling Pathway
T-type calcium channels are low-voltage activated, meaning they open in response to small membrane depolarizations. This influx of calcium can trigger a variety of downstream cellular events. The inhibitor acts by blocking this initial calcium entry.
Caption: Inhibition of T-type calcium channel signaling.
References
Troubleshooting & Optimization
T-Type calcium channel inhibitor 2 off-target effects in neurons
Technical Support Center: T-Type Calcium Channel Inhibitors
This technical support guide addresses potential off-target effects of T-Type Calcium Channel Inhibitors, with a focus on Z944 as a representative for a highly selective "T-Type Calcium Channel Inhibitor 2," and comparisons to less selective agents like Mibefradil and Ethosuximide.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of a highly selective T-type calcium channel inhibitor like Z944 in neurons?
A1: Z944 is characterized by its high selectivity for T-type calcium channels (CaV3.1, CaV3.2, CaV3.3).[1][2] At nanomolar concentrations where it effectively blocks T-type channels, it shows minimal activity on other channels.[1][2] Studies indicate it has over 150-fold selectivity against other voltage-gated ion channels, including high voltage-activated (HVA) calcium channels (like L-type and N-type), cardiac sodium channels (NaV1.5), and hERG potassium channels.[1][3] Therefore, at appropriate concentrations, Z944 is expected to have very few direct off-target effects. However, at very high, non-physiological concentrations (e.g., 100 mg/kg in vivo), dose-dependent adverse effects such as sedation have been observed, which could be due to exaggerated on-target effects or engagement of low-affinity off-targets.[4]
Q2: We are using Mibefradil and observing effects inconsistent with pure T-type channel blockade. What could be the cause?
A2: Mibefradil is a less selective T-type calcium channel inhibitor compared to newer agents like Z944.[5] It is known to block a wider spectrum of ion channels, which can lead to complex neuronal effects. Documented off-targets for Mibefradil include:
-
Other Voltage-Gated Calcium Channels: It inhibits L-type, N-type, and P/Q-type channels.[6][7]
-
Voltage-Gated Sodium Channels: Mibefradil can potently block neuronal sodium channels.[6][8]
-
Orai Channels: It blocks Orai1, Orai2, and Orai3 channels, which are involved in store-operated calcium entry (SOCE).[9]
-
Intracellular Calcium Release: At concentrations above 10 µM, Mibefradil can trigger calcium release from the endoplasmic reticulum by activating the Phospholipase C (PLC) and IP3 receptor pathway.[10]
These additional activities can significantly alter neuronal firing, neurotransmitter release, and intracellular signaling in ways not attributable to T-type channel inhibition alone.
Q3: Can Ethosuximide affect other channels besides T-type calcium channels?
A3: Yes, while its primary therapeutic mechanism is the inhibition of T-type calcium channels in thalamic neurons, Ethosuximide has been reported to have secondary effects.[11][12] These are generally less potent than its action on T-type channels but may contribute to its overall effect profile. Potential off-target modulations include:
-
Potassium Channels: It may inhibit Ca2+-activated potassium channels and G protein-activated inwardly rectifying K+ (GIRK) channels.[12][13]
-
Sodium Channels: Some studies suggest it can decrease persistent sodium currents.[12]
-
Neurotransmitter Systems: There is evidence that Ethosuximide can modulate cortical GABA and glutamate levels.[12]
Q4: How can I experimentally distinguish between on-target T-type channel inhibition and potential off-target effects in my neuronal cultures?
A4: A multi-pronged approach is recommended:
-
Use a Highly Selective Control: Compare the effects of your test inhibitor to a highly selective compound like Z944. If Z944 recapitulates the primary effect, it is likely mediated by T-type channels.
-
Dose-Response Analysis: Establish a detailed dose-response curve for your observed phenotype. On-target effects should occur at concentrations consistent with the inhibitor's known potency for T-type channels. Effects occurring only at much higher concentrations suggest off-target engagement.
-
Use a Structurally Different Inhibitor: Employ another T-type inhibitor with a different chemical scaffold. If it produces the same effect at equipotent concentrations, the effect is likely on-target.
-
Specific Blockers for Suspected Off-Targets: If you suspect, for example, that your inhibitor is blocking NaV channels, pre-treat the neurons with a known NaV channel blocker (like tetrodotoxin) to see if it occludes the effect of your compound.
-
Genetic Knockdown/Out: If possible, use shRNA or CRISPR to reduce the expression of the intended T-type channel subunit (e.g., CaV3.2). The inhibitor should have a greatly diminished effect in these modified cells if the action is on-target.
Troubleshooting Guide
| Problem Observed | Potential Off-Target Cause | Recommended Troubleshooting Steps |
| Unexpected change in action potential waveform (e.g., broadening or decreased amplitude). | Blockade of Voltage-Gated Potassium (KV) or Sodium (NaV) Channels. This is a known liability for less selective inhibitors like Mibefradil.[6][8] | 1. Perform whole-cell voltage-clamp experiments to isolate Na+ and K+ currents and directly test for inhibition by your compound.2. Compare the effect to Z944, which has very low activity at NaV1.5 and hERG channels.[1][3]3. Check if the effect is present at concentrations well above the IC50 for T-type channel blockade. |
| Broad, sustained increase in intracellular calcium ([Ca2+]i) not typical of T-type channel activity. | Activation of Intracellular Release Pathways or Store-Operated Calcium Entry (SOCE). Mibefradil, at concentrations >10 µM, can activate the PLC/IP3 pathway, causing Ca2+ release from the ER.[10] It can also block Orai channels, which would modulate SOCE.[9] | 1. Perform calcium imaging experiments in a Ca2+-free external solution. An increase in [Ca2+]i under these conditions points to release from internal stores.2. Pre-treat with a PLC inhibitor (e.g., U73122) or an IP3 receptor antagonist (e.g., 2-APB) to see if the effect is blocked.3. Measure SOCE directly using a thapsigargin-induced store depletion protocol. |
| General decrease in neuronal excitability that seems more profound than expected. | Simultaneous Blockade of Multiple Excitatory Channels. An inhibitor that blocks T-type Ca2+ channels, NaV channels, and HVA Ca2+ channels (like Mibefradil) will have a much stronger dampening effect on neuronal firing than a selective T-type blocker.[6] | 1. Use current-clamp electrophysiology to measure the firing frequency in response to a current injection ramp.2. Compare the magnitude of the reduction in firing between your compound, Z944, and a known NaV channel blocker.3. Analyze the action potential threshold and rise slope; effects on these parameters often point to NaV channel involvement. |
| Observed effect does not correlate with T-type channel expression levels across different neuron types. | The primary target is not a T-type channel. Your compound may have a higher affinity for an unexpected off-target that is differentially expressed in your cell populations. | 1. Perform a broad off-target screening assay (see Experimental Protocols section). This can be done through commercial services that test against a panel of dozens of receptors, channels, and enzymes.[14][15]2. Conduct radioligand binding assays against candidate off-targets based on the inhibitor's chemical structure or observed physiological effects. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) for representative T-type calcium channel inhibitors against their on-target channels and key off-targets. This data highlights the differences in selectivity.
| Compound | Target | IC50 (nM) | Selectivity vs. T-Type | Reference |
| Z944 | hCaV3.1 (T-type) | 50 | - | [3] |
| hCaV3.2 (T-type) | 160 | - | [3] | |
| hCaV3.3 (T-type) | 110 | - | [3] | |
| rCaV1.2 (L-type) | 32,000 | ~640-fold | [3] | |
| hNaV1.5 (Cardiac Sodium) | 100,000 | ~2000-fold | [3] | |
| hERG (Potassium) | 7,800 | ~156-fold | [3] | |
| rN-type | 11,000 | ~220-fold | [3] | |
| Mibefradil | T-type Ca2+ Channels | ~1,000 | - | [7] |
| L-type Ca2+ Channels | ~15,000 | ~15-fold | [7] | |
| Orai3 Channels | 3,800 | Higher IC50 than T-type | [9] | |
| Orai1 Channels | 52,600 | Higher IC50 than T-type | [9] | |
| Neuronal Na+ Channels | Potent Blocker (Ki ~17 nM in binding assays) | Higher affinity than for T-type | [6] | |
| Ethosuximide | T-type Ca2+ Channels | Effective at clinical concentrations | - | [11][12] |
| GIRK Channels | Inhibited at clinical concentrations | N/A | [13] | |
| Other Off-Targets | Effects generally require high concentrations | Lower potency than for T-type | [12] |
Note: IC50 values can vary depending on experimental conditions (e.g., cell type, temperature, voltage protocol).
Experimental Protocols
Protocol 1: Patch-Clamp Electrophysiology to Test for Off-Target Effects on NaV and KV Channels
Objective: To determine if a T-type calcium channel inhibitor directly modulates voltage-gated sodium (NaV) or potassium (KV) channels in cultured neurons.
Methodology:
-
Cell Preparation: Plate neurons (e.g., primary rodent hippocampal or dorsal root ganglion neurons) on coverslips suitable for electrophysiology.
-
Recording Setup: Use a standard whole-cell patch-clamp setup with an amplifier, digitizer, and data acquisition software.
-
Isolating Sodium Currents (NaV):
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. To block Ca2+ and K+ channels, add 0.1 CdCl2 and 20 TEA-Cl.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Cesium and fluoride ions help to block K+ and Ca2+ channels from the inside.
-
Voltage Protocol: Hold the cell at -100 mV. Apply depolarizing steps from -80 mV to +40 mV in 5 mV increments.
-
Application: After establishing a stable baseline recording, perfuse the T-type inhibitor at the desired concentration and repeat the voltage protocol. A reduction in the peak inward current indicates NaV channel blockade.
-
-
Isolating Potassium Currents (KV):
-
External Solution (in mM): 140 Choline-Cl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. To block Na+ and Ca2+ channels, add 0.5 µM TTX and 0.1 mM CdCl2.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na.
-
Voltage Protocol: Hold the cell at -80 mV. Apply depolarizing steps from -60 mV to +60 mV in 10 mV increments to elicit outward K+ currents.
-
Application: Apply the inhibitor and monitor for a reduction in the sustained outward current, which would indicate KV channel blockade.
-
-
Data Analysis: Measure the peak current amplitude before and after drug application. Calculate the percentage of inhibition and, if multiple concentrations are used, fit the data to a Hill equation to determine the IC50.
Protocol 2: Off-Target Binding Profile Assessment
Objective: To screen an inhibitor against a panel of common neurological off-targets to identify potential binding interactions. This is often performed as a service by specialized contract research organizations (CROs).[14][15][16]
Methodology (Example using Radioligand Binding Assays):
-
Target Panel Selection: Choose a standard safety panel, which typically includes a wide range of GPCRs (e.g., adrenergic, dopaminergic, serotonergic, opioid), ion channels (e.g., hERG, L-type Ca2+, NaV), and transporters.
-
Membrane Preparation: Use cell membranes prepared from cell lines recombinantly expressing the specific target protein.
-
Assay Principle: The assay measures the ability of the test compound (your inhibitor) to displace a known, specific radioligand from its target.
-
Assay Execution (for a single target):
-
In a multi-well plate, combine the cell membranes, the specific radioligand (e.g., [3H]-prazosin for the α1-adrenergic receptor), and your inhibitor across a range of concentrations.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter plate. The membranes and anything bound to them (including the radioligand) are trapped on the filter, while the unbound radioligand passes through.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is inversely proportional to the binding affinity of your inhibitor.
-
Calculate the percentage of specific binding inhibition at each concentration of your compound.
-
Determine the IC50 (concentration of inhibitor that displaces 50% of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
A significant Ki value for any of the panel members indicates a potential off-target interaction that warrants further functional investigation.
-
Visualizations
Diagram 1: Experimental Workflow for Off-Target Characterization
Caption: Workflow for differentiating on-target from off-target effects.
Diagram 2: Signaling Pathway of a Mibefradil Off-Target Effect
Caption: Off-target activation of the PLC/IP3 pathway by Mibefradil.
Diagram 3: Troubleshooting Logic for Altered Neuronal Firing
Caption: Decision tree for troubleshooting altered action potentials.
References
- 1. The T‐type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aurorabiomed.com [aurorabiomed.com]
- 4. Z944, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High affinity interaction of mibefradil with voltage-gated calcium and sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence against an action of mibefradil at N-type voltage-operated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Ethosuximide? [synapse.patsnap.com]
- 12. Ethosuximide: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory effects of the antiepileptic drug ethosuximide on G protein-activated inwardly rectifying K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. criver.com [criver.com]
- 16. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimizing T-Type Calcium Channel Inhibitor 2 for Patch Clamp Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with T-Type calcium channel inhibitor 2 in patch clamp experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration in patch clamp recordings.
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition of T-type calcium current | Inhibitor concentration is too low. | Gradually increase the concentration of the inhibitor. Start with a concentration around the known IC50 value (e.g., 22 nM for TTA-P2) and perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.[1] |
| Poor drug solubility or stability in the recording solution. | Ensure the inhibitor is fully dissolved in the external solution. Prepare fresh solutions for each experiment. Consider using a stock solution in a suitable solvent (e.g., DMSO) and then diluting it to the final concentration in the recording solution, ensuring the final solvent concentration is low (typically <0.1%) to avoid off-target effects. | |
| Incorrect identification of T-type calcium currents. | Confirm the presence of T-type calcium channels in your cells of interest. T-type channels are low-voltage activated, so use appropriate voltage protocols to elicit these currents (e.g., holding potential of -100 mV and test pulse to -30 mV).[2] | |
| Inhibition of other ion channels (off-target effects) | Inhibitor concentration is too high. | Use the lowest effective concentration of the inhibitor determined from your dose-response curve. High concentrations of some T-type calcium channel blockers can affect other channels like high-voltage-activated (HVA) calcium channels or sodium channels.[3] |
| The inhibitor has low selectivity. | If off-target effects persist even at low concentrations, consider using a more selective T-type calcium channel inhibitor. Research different available inhibitors and their selectivity profiles. For instance, TTA-P2 is reported to be highly selective for T-type channels over HVA calcium and sodium channels.[3] | |
| Irreversible or slowly reversible block | Strong binding of the inhibitor to the channel. | Some inhibitors exhibit slow washout characteristics.[1] If reversibility is crucial for your experiment, allow for a longer washout period (e.g., up to 50 minutes or more).[1] Alternatively, select an inhibitor known for its faster reversibility. |
| Run-down of T-type calcium current | Instability of the patch clamp recording. | Maintain a stable whole-cell configuration. Monitor access resistance and cell capacitance throughout the experiment. If the current amplitude decreases over time even in the absence of the inhibitor, this indicates "run-down," a common issue in patch clamp. Using perforated patch clamp can sometimes mitigate this.[4] |
| Intracellular factors washing out. | The whole-cell configuration can lead to the dialysis of essential intracellular components. The perforated patch-clamp technique can help maintain the integrity of the intracellular environment.[4] | |
| Difficulty achieving a giga-ohm seal | Poor pipette quality or cell health. | Use freshly pulled, fire-polished pipettes with appropriate resistance (typically 4-8 MΩ).[5] Ensure cells are healthy and not over-confluent. The recording solutions should be filtered and have the correct pH and osmolarity.[5][6] |
| Debris in the solutions or on the cell surface. | Filter all recording solutions on the day of the experiment.[6] Apply positive pressure to the pipette as it approaches the cell to clear debris from the tip.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for this compound?
A1: A good starting point is the half-maximal inhibitory concentration (IC50). For example, the IC50 for TTA-P2, a selective T-type calcium channel blocker, is approximately 22 nM.[1] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is highly recommended to perform a dose-response curve to determine the most effective concentration for your specific setup.
Q2: How can I confirm that the current I am recording is indeed a T-type calcium current?
A2: T-type calcium channels are characterized as low-voltage-activated channels.[7] To isolate and confirm T-type currents, you can use a specific voltage protocol. Typically, holding the cell at a hyperpolarized potential (e.g., -100 mV) to remove inactivation, followed by a depolarizing step to around -30 mV, will elicit T-type currents.[2] These currents are transient and inactivate relatively quickly.
Q3: What are the typical components of the external and internal solutions for recording T-type calcium currents?
A3:
-
External Solution: A typical extracellular solution might contain (in mM): 160 TEACl, 2 CaCl2, and 10 HEPES, with the pH adjusted to 7.4 with TEAOH.[2] Tetrodotoxin (TTX) is often included to block voltage-gated sodium channels, and other blockers for potassium and HVA calcium channels may be used to isolate the T-type current.
-
Internal Solution: A common internal solution for whole-cell recordings contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with the pH adjusted to 7.2 with KOH and osmolarity around 270 mOsm.[5] The specific composition can be adjusted based on the experimental goals.
Q4: What should I do if the inhibitory effect of the drug is not washing out?
A4: Some T-type calcium channel inhibitors can have a slow and partially reversible inhibitory effect.[1] If you are not observing a reversal of the block after a standard washout period, try extending the perfusion time with the control solution. In some cases, full recovery may take a significant amount of time (e.g., over 50 minutes).[1] If reversibility is a critical aspect of your experiment, you may need to consider using a different inhibitor with faster dissociation kinetics.
Q5: Can the solvent for the inhibitor affect my recordings?
A5: Yes, the solvent used to dissolve the inhibitor can have effects on ion channels. Dimethyl sulfoxide (DMSO) is a common solvent, but it is crucial to keep the final concentration in the recording solution very low (typically less than 0.1%). At higher concentrations, DMSO itself can alter membrane properties and ion channel function. Always run a vehicle control (the recording solution with the same concentration of the solvent but without the inhibitor) to ensure that the observed effects are due to the inhibitor and not the solvent.
Experimental Protocols
Protocol: Determination of Optimal Inhibitor Concentration using Whole-Cell Patch Clamp
-
Cell Preparation: Culture cells expressing T-type calcium channels on glass coverslips suitable for patch clamp recording.
-
Solution Preparation: Prepare and filter the external and internal recording solutions as described in the FAQ section. Prepare a high-concentration stock solution of the this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with the internal solution.
-
Patch Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a target cell with the recording pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a giga-ohm seal (resistance > 1 GΩ).
-
After achieving a stable seal, apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode.
-
-
Data Acquisition:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to allow for the recovery of T-type channels from inactivation.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit calcium currents and determine the peak T-type current. A test pulse to -30 mV is often optimal for T-type currents.[2]
-
Establish a stable baseline recording of the T-type current for several minutes.
-
-
Inhibitor Application and Dose-Response:
-
Begin perfusion with the external solution containing the lowest concentration of the inhibitor.
-
Allow sufficient time for the drug to equilibrate and the inhibitory effect to reach a steady state (typically 3-4 minutes).[1]
-
Record the current at this concentration.
-
Incrementally increase the inhibitor concentration, allowing for equilibration at each step, until a maximal block is observed.
-
Perform a washout by perfusing with the control external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak amplitude of the T-type current at each inhibitor concentration.
-
Normalize the current amplitude at each concentration to the baseline current.
-
Plot the normalized current as a function of the inhibitor concentration and fit the data with a Hill equation to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of T-type calcium channels and the blocking action of Inhibitor 2.
Caption: Experimental workflow for optimizing T-Type calcium channel inhibitor concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 7. What are T-type calcium channel blockers and how do they work? [synapse.patsnap.com]
Troubleshooting T-type current rundown with T-Type calcium channel inhibitor 2
Technical Support Center: T-Type Calcium Channel Inhibitor 2
Disclaimer: "this compound" is a placeholder name. This guide is based on the properties of a well-characterized, selective T-type calcium channel inhibitor, NNC 55-0396 , which will be used as a representative compound for troubleshooting experimental issues.
Frequently Asked Questions (FAQs)
Product Information & Handling
Q1: What is NNC 55-0396 and what is its primary mechanism of action?
NNC 55-0396 is a selective inhibitor of T-type (low-voltage activated) calcium channels.[1][2][3] It is a structural analog of mibefradil but offers higher selectivity for T-type channels over high-voltage activated (HVA) channels, such as L-type channels.[2][4] Its primary action is to block the pore of the T-type calcium channel, thereby preventing the influx of Ca2+ ions into the cell upon membrane depolarization.[5] This inhibitory effect is more pronounced at higher stimulation frequencies.[2][4]
Q2: What are the IC50 values for NNC 55-0396?
The half-maximal inhibitory concentration (IC50) is a key parameter for determining the appropriate concentration for your experiments. The IC50 for NNC 55-0396 can vary depending on the specific T-type channel subtype and the expression system.
| Channel Subtype | Reported IC50 | Cell Line | Reference |
| CaV3.1 (α1G) | ~6.8 µM - 7 µM | HEK293 Cells | [1][2][3][4][6] |
| CaV3.2 (α1H) | Similar to CaV3.1 | Various | [2][7] |
| High-Voltage Activated (HVA) Channels | > 100 µM | INS-1 Cells | [2][4][8] |
Q3: How should I prepare and store stock solutions of NNC 55-0396?
Proper handling and storage are critical for maintaining the inhibitor's activity.
| Solvent | Maximum Solubility | Storage of Stock Solution | Stability of Aqueous Solution |
| DMSO | ~30-100 mg/mL | -20°C or -80°C for up to 6 months[3] | Not recommended for more than one day[9] |
| Ethanol | ~30 mg/mL | -20°C or -80°C | Not recommended for more than one day[9] |
| Water | >10-50 mg/mL (as dihydrochloride salt) | Prepare fresh | Solutions are unstable; prepare fresh[1] |
Preparation Protocol:
-
For aqueous buffers, it is recommended to first dissolve NNC 55-0396 in an organic solvent like DMSO or ethanol before diluting with the aqueous buffer of choice.[9]
-
For stock solutions in organic solvents, purge the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.[9]
-
When preparing aqueous working solutions from a stock, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid off-target effects on your cells.
Troubleshooting Experimental Problems
Issue 1: No observable inhibition of T-type current.
Q4: I've applied NNC 55-0396, but I'm not seeing any reduction in my T-type calcium current. What could be the issue?
This is a common issue that can arise from several factors. Let's troubleshoot step-by-step.
Troubleshooting Decision Tree:
Caption: Troubleshooting logic for lack of inhibitor effect.
-
Inhibitor Concentration: Ensure you are using a concentration at or above the IC50 (e.g., 7-10 µM).
-
Inhibitor Viability: NNC 55-0396 solutions can be unstable.[1] Always use freshly prepared dilutions from a properly stored stock.
-
Voltage Protocol: T-type channels inactivate at relatively negative potentials. Ensure your holding potential is sufficiently negative (e.g., -100 mV) to ensure channels are available for opening. The test pulse should be to the peak of the I-V curve (typically -40 to -20 mV).
-
Slow Washout: NNC 55-0396 may dissolve in the plasma membrane, leading to a very slow or incomplete washout.[4] Don't rely on rapid reversibility to confirm its effect.
Issue 2: Significant T-type current rundown during the experiment.
Q5: My T-type current amplitude decreases over the course of my whole-cell recording, even before I apply the inhibitor. How can I prevent this "rundown"?
Current rundown is the gradual loss of channel activity during whole-cell patch-clamp recordings. This can be especially problematic when trying to quantify the effect of an inhibitor.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Intracellular Ca2+ Buildup | T-type channels can be regulated by submembrane Ca2+ concentrations.[10] Dialysis of the cell with high Ca2+ or insufficient Ca2+ buffering can lead to calcium-dependent inactivation. | Include a fast-acting Ca2+ chelator like 10 mM BAPTA in your intracellular (pipette) solution. |
| Washout of Essential Cytosolic Factors | The whole-cell configuration allows for the dialysis of the cell's contents with your pipette solution.[11] Essential second messengers or regulatory proteins (e.g., kinases, phosphatases) can be washed out, leading to a loss of channel function. | Add ATP (2-4 mM) and GTP (0.3-0.5 mM) to your intracellular solution to support energy-dependent processes that may be required for channel activity. |
| Slow Inactivation | T-type channels can enter a slow inactivated state, especially with prolonged depolarization or repetitive stimulation.[12] This can be mistaken for rundown. | Allow for sufficient recovery time between voltage steps (e.g., 10-15 seconds at a hyperpolarized holding potential). |
Experimental Protocols & Visualizations
Standard Whole-Cell Voltage-Clamp Protocol for T-Type Currents
This protocol is a general guideline for recording T-type currents and testing inhibitor effects in a cell expression system (e.g., HEK293 cells).
Solutions:
-
External Solution (in mM): 110 NaCl, 20 BaCl₂ (or CaCl₂), 10 TEA-Cl, 10 HEPES, 1 MgCl₂, 10 Glucose. pH adjusted to 7.4 with CsOH. (Barium is often used to increase current amplitude and reduce calcium-dependent inactivation).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, 1 MgCl₂. pH adjusted to 7.2 with CsOH.
Workflow Diagram:
Caption: Standard experimental workflow for patch-clamp analysis.
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential of -100 mV to remove steady-state inactivation.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) for 100-200 ms to determine the current-voltage (I-V) relationship.
-
To measure inhibition, repeatedly apply a test pulse to the peak current potential (e.g., -30 mV) every 10-15 seconds to monitor current amplitude over time before, during, and after drug application.
T-Type Channel Signaling Pathway
T-type channels are "low-voltage activated," meaning they open in response to small depolarizations near the cell's resting membrane potential. This allows a small influx of Ca2+, which can then trigger a variety of downstream cellular events.
Caption: Simplified signaling pathway of T-type calcium channels.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular actions and pharmacology of the calcium channel blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. probechem.com [probechem.com]
- 7. mdpi.com [mdpi.com]
- 8. NNC 55-0396 dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Activity-dependent regulation of T-type calcium channels by submembrane calcium ions | eLife [elifesciences.org]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. Slow inactivation of the CaV3.1 isotype of T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing T-Type Calcium Channel Inhibitor 2 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing T-Type Calcium Channel Inhibitor 2 (also known as compound 6g) in cell culture experiments while minimizing potential cytotoxicity. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound and provides practical solutions.
Q1: I am observing high levels of cell death even at concentrations intended to be non-toxic. What could be the cause?
A1: Several factors could contribute to unexpected cytotoxicity. Consider the following troubleshooting steps:
-
Solvent Toxicity: The solvent used to dissolve the inhibitor can be toxic to cells. Dimethyl sulfoxide (DMSO) is a common solvent, but high concentrations can be detrimental.
-
Recommendation: Prepare a high-concentration stock solution of the inhibitor in DMSO and then dilute it in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1-0.5%, as higher concentrations can induce cytotoxicity in many cell lines. Always include a vehicle control (medium with the same final concentration of DMSO without the inhibitor) in your experiments to assess the solvent's effect.
-
-
Inhibitor Concentration: The cytotoxic IC50 of this compound can vary significantly between cell lines. The published IC50 values for A549 (5.0 µM) and HCT-116 (6.4 µM) cells are starting points, but your specific cell line may be more sensitive.[1]
-
Recommendation: Perform a dose-response experiment (cytotoxicity assay) to determine the optimal non-toxic concentration range for your specific cell line. Start with a broad range of concentrations and narrow it down to identify the highest concentration that does not significantly impact cell viability.
-
-
Exposure Time: Prolonged exposure to the inhibitor, even at lower concentrations, can lead to cumulative toxicity.
-
Recommendation: Optimize the incubation time. Depending on your experimental goals, it may be possible to achieve the desired inhibitory effect with a shorter exposure duration, thereby reducing off-target effects and cytotoxicity.
-
-
Cell Seeding Density: The density at which you plate your cells can influence their susceptibility to toxic compounds.
-
Recommendation: Ensure consistent and optimal cell seeding densities across all experiments. Overly confluent or sparse cultures can respond differently to treatment.
-
Q2: How can I differentiate between targeted apoptosis induced by T-type calcium channel inhibition and general cytotoxicity?
A2: This is a critical question for validating your experimental results. Here’s how you can distinguish between the two:
-
Concentration-Dependent Effects: T-type calcium channel inhibitors can induce apoptosis through specific signaling pathways.[2][3] This targeted effect should occur at concentrations that are significantly lower than those causing widespread, non-specific cell death (necrosis).
-
Recommendation: Use concentrations at or slightly above the IC50 for T-type calcium channel inhibition but well below the cytotoxic IC50.[1] Observe if you see markers of apoptosis (see below) in this concentration window.
-
-
Apoptosis-Specific Assays: Employ assays that specifically detect markers of apoptosis.
-
Recommendation:
-
Caspase Activation: Measure the activity of key apoptosis-mediating enzymes like caspase-3 and caspase-7.[4]
-
Mitochondrial Membrane Potential: Assess changes in the mitochondrial membrane potential, as its disruption is an early event in apoptosis.[5][6]
-
Annexin V Staining: Use flow cytometry or fluorescence microscopy to detect the externalization of phosphatidylserine, another early apoptotic marker.
-
-
-
Morphological Observation: Apoptotic cells often exhibit characteristic morphological changes.
-
Recommendation: Use microscopy to look for signs of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation. In contrast, necrotic cells typically swell and lyse.
-
Q3: I am seeing precipitation of the inhibitor in my cell culture medium. What should I do?
A3: Precipitation can lead to inconsistent results and direct toxicity.
-
Solubility Limits: this compound, like many small molecules, has limited solubility in aqueous solutions like cell culture medium.
-
Recommendation:
-
Check Stock Solution: Ensure your stock solution in DMSO is fully dissolved before diluting it into the medium. Gentle warming and vortexing can help.
-
Final Concentration: Avoid preparing final dilutions that exceed the inhibitor's solubility limit in your culture medium. If you need to use a high concentration, consider using a solubilizing agent, but be mindful of its own potential toxicity.
-
Pre-warm Medium: Adding a cold, concentrated stock solution to the culture medium can sometimes cause precipitation. Pre-warming the medium to 37°C before adding the inhibitor can help.
-
-
Data Presentation
Table 1: Inhibitory and Cytotoxic Concentrations of this compound
| Target | IC50 (µM) | Cell Line | Cytotoxic IC50 (µM) |
| Cav3.1 (α1G) | 31.0 | A549 | 5.0 |
| Cav3.2 (α1H) | 83.1 | HCT-116 | 6.4 |
| Cav3.3 (α1I) | 69.3 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of living cells.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated DMSO stock.
-
Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the inhibitor.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium (serum-free medium is often recommended for the assay step)
-
LDH cytotoxicity assay kit (follow the manufacturer's instructions)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.
Visualizations
Signaling Pathways
Experimental Workflow
Troubleshooting Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of T-type calcium channels disrupts Akt signaling and promotes apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. T-type Ca2+ channel inhibition induces p53-dependent cell growth arrest and apoptosis through activation of p38-MAPK in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. T-Type Calcium Channel Inhibitors Induce Apoptosis in Medulloblastoma Cells Associated with Altered Metabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of T-Type Calcium Channel Inhibitor 2 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of T-Type Calcium Channel Inhibitor 2 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of small molecule inhibitors like this compound can be compromised by several factors. The most common causes of degradation are hydrolysis, oxidation, and photolysis.[1] These processes can be influenced by the solution's pH, the presence of oxygen, exposure to light, and the storage temperature.[2][3]
Q2: How do I select an appropriate solvent to improve the stability of my inhibitor?
A2: The choice of solvent is critical for both solubility and stability. For many hydrophobic small molecules, organic solvents are often a starting point. However, for biological assays, aqueous solutions are typically required. It is often necessary to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it with the aqueous buffer. Always use high-purity solvents to avoid contaminants that could catalyze degradation.
Q3: What is the impact of pH on the stability of this compound?
A3: The pH of a solution can significantly affect the stability of a compound, particularly its susceptibility to hydrolysis.[1][2] Extreme pH conditions (both acidic and basic) can catalyze the breakdown of the inhibitor. It is crucial to determine the optimal pH range for your specific compound, which can be achieved through forced degradation studies at various pH levels.[2]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: Proper storage is essential to maintain the integrity of your inhibitor solution. In general, it is advisable to store stock solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions. Aliquoting the stock solution into smaller, single-use volumes is also recommended to avoid repeated freeze-thaw cycles, which can degrade the compound. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.
Q5: How can I determine if my inhibitor is degrading in solution?
A5: The most reliable way to assess the stability of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5] An HPLC method can separate the parent compound from its degradation products, allowing for their quantification over time.[6] Comparing the chromatograms of a fresh sample to one that has been stored under specific conditions will reveal any degradation.
Troubleshooting Guide
Q: My this compound is precipitating out of my aqueous buffer. What can I do?
A: Precipitation is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Increase the concentration of the organic co-solvent: If you are using a co-solvent like DMSO, you may need to increase its percentage in the final solution. However, be mindful of the tolerance of your experimental system to the organic solvent.
-
Use a different formulation strategy: For compounds with very low aqueous solubility, consider using solubility-enhancing excipients such as cyclodextrins or formulating the compound in a lipid-based delivery system.[7]
-
Adjust the pH: The solubility of ionizable compounds can be pH-dependent. Experiment with different pH values within the stability range of your inhibitor to see if solubility improves.
-
Sonication: Gently sonicating the solution can sometimes help to redissolve small amounts of precipitate.
Q: I am observing new peaks in my HPLC analysis of an aged solution. Does this indicate degradation?
A: The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. To confirm this, you should:
-
Perform a forced degradation study: Subject a fresh sample of your inhibitor to stress conditions (e.g., acid, base, heat, oxidation, light) to intentionally generate degradation products.[1][2] This will help you to identify the retention times of the degradants.
-
Use mass spectrometry (MS): Couple your HPLC system to a mass spectrometer to determine the molecular weights of the new peaks.[2] This can provide structural information about the degradation products.
Q: My biological assay results are inconsistent. Could the instability of my inhibitor be the cause?
A: Yes, inconsistent results can certainly be a consequence of compound instability. If the concentration of the active inhibitor is decreasing over the course of an experiment due to degradation, it will lead to variability in the observed biological effect. It is crucial to ensure that your inhibitor is stable under the specific conditions of your assay (e.g., temperature, pH, media components) for the entire duration of the experiment.
Data Summary Tables
Table 1: Recommended Solvents for Initial Stock Solutions of Hydrophobic Inhibitors
| Solvent | Properties | Considerations |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power for many organic molecules. Water-miscible. | Can be toxic to cells at higher concentrations. Hygroscopic. |
| Ethanol | Good solubilizing power. Less toxic than DMSO. | May not be suitable for all compounds. |
| Dimethylformamide (DMF) | Similar to DMSO in solubilizing power. | Higher toxicity than DMSO. |
Table 2: Typical Stress Conditions for Forced Degradation Studies (Based on ICH Guidelines)
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) | To assess degradation in acidic environments.[2] |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C) | To assess degradation in basic environments.[2] |
| Oxidation | 3% H₂O₂ at room temperature | To evaluate sensitivity to oxidative stress.[2] |
| Thermal Degradation | Elevated temperature (e.g., 60-80°C) in a controlled oven | To determine the effect of heat on stability.[2] |
| Photostability | Exposure to UV and visible light in a photostability chamber | To assess degradation upon light exposure.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, add a small volume of the stock solution to the stress agent in a clear vial.
-
Acid Hydrolysis: Mix the inhibitor solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the inhibitor solution with 0.1 M NaOH.
-
Oxidation: Mix the inhibitor solution with 3% H₂O₂.
-
Thermal Stress: Place a vial of the inhibitor solution in an oven at 60°C.
-
Photolytic Stress: Expose a vial of the inhibitor solution to light in a photostability chamber.
-
Keep a control sample of the inhibitor solution at room temperature, protected from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial, neutralize it if necessary (for acid and base samples), and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Procedure:
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to the λmax of the inhibitor.
-
Inject 10 µL of each prepared sample.
-
Record the chromatograms and integrate the peak areas for the parent compound and any degradation products.
Visualizations
Caption: Simplified signaling pathway of T-Type Calcium Channels.
Caption: Workflow for assessing and improving compound stability.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. ijsdr.org [ijsdr.org]
- 2. pharmatimesofficial.com [pharmatimesofficial.com]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
Technical Support Center: Accounting for Vehicle Effects of T-Type Calcium Channel Inhibitor 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T-Type calcium channel inhibitor 2. The focus is on identifying and accounting for the effects of common experimental vehicles.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its properties?
A1: "this compound," also referred to as compound 6g, is a potent inhibitor of T-type calcium channels. It displays inhibitory activity across the three T-type channel subtypes (CaV3.1, CaV3.2, and CaV3.3).[1][2]
Table 1: Inhibitory Concentrations (IC50) of this compound
| Channel Subtype | IC50 (µM) |
| CaV3.1 (α1G) | 31.0 |
| CaV3.2 (α1H) | 83.1 |
| CaV3.3 (α1I) | 69.3 |
Data sourced from MedChemExpress.[1][2]
This inhibitor is often used in research related to epilepsy, pain, and cardiovascular diseases.[3] Due to its hydrophobic nature, it typically requires a solvent, or vehicle, for use in aqueous experimental solutions.
Q2: What are the most common vehicles used for T-Type calcium channel inhibitors and what are the recommended concentration limits?
A2: The most common vehicles for hydrophobic compounds like this compound are Dimethyl Sulfoxide (DMSO) and ethanol. For other T-type inhibitors like TTA-P2, cyclodextrins are also used to improve solubility.[4][5][6] It is crucial to keep the final concentration of any vehicle as low as possible to minimize off-target effects.
Table 2: Recommended Maximum Vehicle Concentrations in In Vitro Electrophysiology
| Vehicle | Maximum Recommended Concentration | Key Considerations |
| DMSO | ≤ 0.1% (v/v) | Can alter membrane properties and directly affect ion channels at higher concentrations.[7] Some studies suggest a maximum of 0.3% for certain cell types and assays.[8] |
| Ethanol | ≤ 0.1% (v/v) | Can modulate the activity of various ion channels and signaling pathways.[5] For sensitive cell lines, concentrations as low as 0.01% may be necessary.[9] |
| Cyclodextrin | Varies by type and experimental goals | Can alter membrane cholesterol content, which may indirectly affect channel function.[10][11][12][13] |
Q3: Can the vehicle itself affect T-type calcium channel activity?
A3: Yes, both directly and indirectly. High concentrations of DMSO have been shown to inhibit non-selective cation channels and can trigger the release of intracellular calcium.[9][14] Ethanol is also known to modulate the function of various ion channels, including voltage-gated calcium channels.[15] These effects are concentration-dependent. Therefore, a vehicle-only control is essential in every experiment to differentiate the effects of the inhibitor from those of the vehicle.
Troubleshooting Guide
Problem 1: I'm seeing a change in T-type calcium channel current in my vehicle control group.
-
Possible Cause 1: Vehicle concentration is too high.
-
Solution: Lower the final concentration of the vehicle in your experimental solution. Aim for the lowest concentration that maintains the solubility of your inhibitor. Refer to Table 2 for recommended limits. It is advisable to perform a concentration-response curve for the vehicle alone to determine the threshold for its effects in your specific experimental system.
-
-
Possible Cause 2: The vehicle is altering the properties of the cell membrane.
-
Possible Cause 3: The vehicle is affecting intracellular signaling pathways that modulate T-type calcium channels.
-
Solution: Both DMSO and ethanol can influence intracellular signaling cascades, such as Protein Kinase C (PKC) and Protein Kinase A (PKA) pathways, which are known to modulate T-type calcium channel activity.[10] If you observe unexpected changes in channel gating or kinetics, consider that the vehicle may be indirectly affecting the channels through these pathways.
-
Problem 2: The effect of my T-Type calcium channel inhibitor is not consistent or reproducible.
-
Possible Cause 1: Poor solubility of the inhibitor at the final vehicle concentration.
-
Solution: Ensure your inhibitor is fully dissolved in the vehicle before diluting it into your final experimental solution. Insoluble precipitates can lead to inconsistent effective concentrations. You may need to gently warm the stock solution or use sonication to aid dissolution. Always visually inspect for precipitates.
-
-
Possible Cause 2: Interaction between the vehicle and the inhibitor.
-
Solution: In some cases, the vehicle may alter the conformation or availability of the inhibitor. For example, a study showed that the effects of the calcium channel agonist Bay K-8644 were different when dissolved in DMSO versus ethanol.[16] It is important to be consistent with the vehicle used across all experiments.
-
-
Possible Cause 3: Osmolality changes due to the vehicle.
-
Solution: Adding a vehicle can change the osmolality of your experimental solutions, which can affect cell volume and ion channel function.[17] Measure the osmolality of your control and experimental solutions and adjust them to be as close as possible.
-
Experimental Protocols
Protocol 1: Determining the Non-Effective Concentration of a Vehicle
-
Preparation: Prepare a series of dilutions of your chosen vehicle (e.g., DMSO, ethanol) in your standard extracellular recording solution. The concentration range should span from well below to above your intended final experimental concentration (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%).
-
Electrophysiology: Using whole-cell patch-clamp on your cells of interest, obtain a stable baseline recording of T-type calcium channel currents.
-
Vehicle Application: Perfuse the cells with the lowest concentration of the vehicle solution for a duration equivalent to your planned inhibitor application time.
-
Recording: Record the T-type calcium channel currents in the presence of the vehicle.
-
Washout: Perfuse with the control extracellular solution to wash out the vehicle and record the recovery of the current.
-
Repeat: Repeat steps 3-5 for each concentration of the vehicle.
-
Analysis: Analyze the data to determine the highest concentration of the vehicle that does not cause a significant change in the T-type calcium channel current amplitude, kinetics, or voltage-dependence of activation and inactivation. This will be your maximum non-effective concentration for subsequent experiments.
Protocol 2: Vehicle Control in an Inhibitor Experiment
-
Solutions: Prepare three solutions:
-
Control extracellular solution.
-
Vehicle control solution (extracellular solution with the determined non-effective concentration of the vehicle).
-
Inhibitor solution (this compound dissolved in the vehicle control solution at the desired final concentration).
-
-
Baseline Recording: Obtain a stable whole-cell recording of T-type calcium channel currents in the control extracellular solution.
-
Vehicle Application: Perfuse the cell with the vehicle control solution for a set period (e.g., 5-10 minutes) and record the currents.
-
Inhibitor Application: Perfuse the cell with the inhibitor solution for the same duration and record the currents.
-
Washout: Perfuse with the control extracellular solution and record the recovery.
-
Data Analysis:
-
Compare the current characteristics in the presence of the vehicle to the baseline to confirm the vehicle has no effect.
-
Quantify the inhibitory effect by comparing the current in the presence of the inhibitor to the current in the presence of the vehicle control, not the initial baseline.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Experimental Workflow for Assessing Vehicle Effects
Caption: Workflow for vehicle effect assessment in electrophysiology.
Diagram 2: Potential Indirect Effects of DMSO on Neuronal Calcium Signaling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound [smolecule.com]
- 4. Frontiers | Selective blockade of rat brain T-type calcium channels provides insights on neurophysiological basis of arousal dependent resting state functional magnetic resonance imaging signals [frontiersin.org]
- 5. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TTA-P2 | Potent T-type Ca blocker | Hello Bio [hellobio.com]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotection by cyclodextrin in cell and mouse models of Alzheimer disease. [vivo.weill.cornell.edu]
- 9. The differentiation inducer, dimethyl sulfoxide, transiently increases the intracellular calcium ion concentration in various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction between cyclodextrin and neuronal membrane results in modulation of GABAA receptor conformational transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction between cyclodextrin and neuronal membrane results in modulation of GABA(A) receptor conformational transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Direct Interaction between Cyclodextrins and TASK Channels Decreases the Leak Current in Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin derivatives decrease Transient Receptor Potential vanilloid 1 and Ankyrin 1 ion channel activation via altering the surrounding membrane microenvironment by cholesterol depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimethyl sulfoxide at high concentrations inhibits non-selective cation channels in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Bay K-8644 in different solvents acts as a transient calcium channel antagonist and a long-lasting calcium channel agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of blood osmolality changes on cat carotid body chemoreceptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with T-Type calcium channel inhibitor 2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using T-Type Calcium Channel Inhibitor 2 (TTCCi2).
Frequently Asked Questions (FAQs)
Q1: What is the expected primary mechanism of action for TTCCi2?
A1: TTCCi2 is designed as a selective antagonist for T-type (low-voltage activated) calcium channels. These channels, including Cav3.1, Cav3.2, and Cav3.3 subtypes, are known to be involved in modulating cellular excitability and pacemaking activities.[1][2] The primary expected outcome of TTCCi2 application is the reduction of calcium ion (Ca²⁺) influx through these channels, particularly in response to small membrane depolarizations near the cell's resting potential.[1]
Q2: At what concentration should I expect to see off-target effects?
A2: While TTCCi2 is designed for high selectivity, off-target effects may be observed at higher concentrations. Some less selective T-type calcium channel blockers have been reported to interact with other ion channels, such as L-type calcium channels, sodium, potassium, and chloride channels, at micromolar concentrations.[3][4] It is crucial to perform a dose-response curve to determine the optimal concentration for T-type channel inhibition versus potential off-target effects in your specific experimental model.
Q3: Is TTCCi2 expected to be cytotoxic?
A3: An unexpected yet documented effect of some T-type calcium channel inhibitors is the induction of apoptosis and a reduction in cell viability in certain cell types, including cancer cells and neural progenitor cells.[5][6][7][8] This cytotoxic effect may be concentration-dependent and can be an undesired outcome if the experimental goal is not to induce cell death.[9]
Troubleshooting Guide
Unexpected Result 1: Decreased Cell Viability or Increased Apoptosis
Problem: You observe a significant decrease in cell viability or an increase in apoptotic markers after treating your cells with TTCCi2, which was not the intended outcome of your experiment.
Possible Causes:
-
On-target effect leading to apoptosis: Inhibition of T-type calcium channels can disrupt downstream signaling pathways crucial for cell survival, such as the AKT/GSK3β pathway.[5][7]
-
Off-target effects: At higher concentrations, TTCCi2 might be inhibiting other essential cellular processes or ion channels, leading to cytotoxicity.[3][6]
-
Concentration is too high: The concentration of TTCCi2 used may be in the cytotoxic range for your specific cell type.[9]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 for T-type channel inhibition and the concentration at which cytotoxicity is observed.
-
Assess Apoptosis Markers: Use techniques like Western blotting for cleaved caspase-3 and Bcl-2, or flow cytometry with Annexin V/PI staining to confirm apoptosis.[5]
-
Evaluate Downstream Signaling: Investigate the phosphorylation status of key survival proteins like Akt and GSK3β to see if the survival pathway is affected.[5][7]
-
Consider a Different Inhibitor: If the cytotoxic effect cannot be separated from the T-type channel inhibition, consider using a structurally different T-type calcium channel inhibitor.
Caption: Troubleshooting workflow for patch-clamp experiments with TTCCi2.
Data Presentation
Table 1: Comparative Effects of T-Type vs. L-Type Calcium Channel Blockers on Cell Viability
| Cell Line | Inhibitor | Concentration (µM) | Effect on Cell Viability | Reference |
| Neural Progenitor Cells | NNC55-0396 | 10 | Decreased | [5] |
| Neural Progenitor Cells | Mibefradil | 10 | Decreased | [5] |
| Neural Progenitor Cells | Nifedipine (L-type) | >5 | No Effect | [5] |
| Medulloblastoma Cells | Mibefradil | 1-10 | Decreased | [10][11] |
| Medulloblastoma Cells | NNC-55-0396 | 1-10 | Decreased | [11] |
| Glioblastoma Cells | Mibefradil | >1 | Decreased | [7] |
| Bone Marrow Stromal Cells | Mibefradil | 1 | Increased | [9] |
| Bone Marrow Stromal Cells | Mibefradil | 10 | Decreased | [9] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of T-Type Calcium Currents
Objective: To measure T-type calcium channel currents in isolated cells and assess the inhibitory effect of TTCCi2.
Materials:
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 110 NaCl, 5 CsCl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with CsOH).
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, 10 HEPES (pH 7.2 with CsOH).
-
TTCCi2 stock solution.
Methodology:
-
Cell Preparation: Isolate and culture cells on glass coverslips suitable for microscopy.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish Whole-Cell Configuration: Approach a single cell with the micropipette and form a gigaohm seal. Apply gentle suction to rupture the membrane and achieve whole-cell configuration.
-
Holding Potential: Clamp the cell membrane potential at a hyperpolarized level, typically -100 mV, for several seconds to allow for the recovery of T-type channels from inactivation.
-
Voltage Protocol: Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 200 ms) to elicit T-type currents.
-
Data Acquisition: Record the resulting currents. T-type currents are characterized by their transient nature and activation at low voltages.
-
Drug Application: Perfuse the cell with the external solution containing the desired concentration of TTCCi2.
-
Post-Drug Recording: After a few minutes of incubation, repeat the voltage protocol to record currents in the presence of the inhibitor.
-
Data Analysis: Measure the peak current amplitude at each voltage step before and after drug application to determine the percentage of inhibition.
Protocol 2: Cell Viability (WST-1) Assay
Objective: To assess the effect of TTCCi2 on the viability of a cell population.
Materials:
-
96-well cell culture plates.
-
Complete cell culture medium.
-
TTCCi2 stock solution.
-
WST-1 reagent.
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of TTCCi2 in complete medium. Remove the old medium from the wells and add 100 µL of the TTCCi2-containing medium to the appropriate wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cells.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. The reference wavelength should be around 630 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.
References
- 1. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of human N‐ and T‐type calcium channels by an ortho‐phenoxyanilide derivative, MONIRO‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. T-Type Calcium Channels Are Required to Maintain Viability of Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting T-type channels in cancer: What is on and what is off? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of T-type calcium channels disrupts Akt signaling and promotes apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T-Type Calcium Channel Inhibitors Induce Apoptosis in Medulloblastoma Cells Associated with Altered Metabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-Type Ca2+ Channel Blockers Increase Smooth Muscle Progenitor Cells and Endothelial Progenitor Cells in Bone Marrow Stromal Cells in Culture by Suppression of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - Inhibition of T-type calcium channels suppresses cell proliferation and invasion and promotes apoptosis in human medulloblastoma cell lines [Poster] - University of Tasmania - Figshare [figshare.utas.edu.au]
Validation & Comparative
A Comparative Analysis of T-Type Calcium Channel Inhibitors in Preclinical Pain Models: TTA-P2 vs. Other Key Modulators
For researchers and drug development professionals, the landscape of T-type calcium channel inhibitors presents a promising frontier for novel analgesic therapies. This guide provides a detailed comparison of the efficacy of TTA-P2 against other notable T-type calcium channel blockers, supported by experimental data from various preclinical pain models.
This analysis focuses on the comparative efficacy and underlying mechanisms of TTA-P2 and other significant T-type calcium channel inhibitors. While initial inquiries sought to directly compare TTA-P2 with a compound designated "T-Type calcium channel inhibitor 2," a thorough review of available scientific literature reveals a lack of in vivo efficacy data for the latter in any pain models. Therefore, this guide will compare TTA-P2 with other well-characterized inhibitors: Z944 and ethosuximide, for which robust preclinical pain data are available. "this compound" (also known as compound 6g) will be included in in-vitro comparison tables to provide a complete toxicological profile.
In Vitro Potency and Selectivity
A critical initial assessment of any potential therapeutic involves its in vitro activity and selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of the compared T-type calcium channel inhibitors against the three T-type calcium channel isoforms (CaV3.1, CaV3.2, and CaV3.3).
| Compound | CaV3.1 (IC50) | CaV3.2 (IC50) | CaV3.3 (IC50) | Selectivity Notes |
| TTA-P2 | 93 nM[1] | 196 nM[1] | 84 nM[1] | Potent blocker of all three isoforms.[1] |
| This compound (compound 6g) | 31.0 µM[2][3][4] | 83.1 µM[2][3][4] | 69.3 µM[2][3][4] | Moderate potency with no significant isoform selectivity noted. |
| Z944 | 50 - 160 nM[5] | 50 - 160 nM[5] | 50 - 160 nM[5] | High affinity for all three isoforms with excellent selectivity over other calcium channels (70-100 fold).[5] |
| Ethosuximide | - | - | - | Clinically used for absence epilepsy; preclinical studies show analgesic effects.[5][6] |
| NNC 55-0396 | - | - | - | Inhibits both T-type and high-voltage activated (HVA) calcium channels, with higher selectivity for T-type channels.[7] |
Efficacy in Preclinical Pain Models
The true therapeutic potential of these inhibitors is demonstrated in their ability to alleviate pain in established animal models. The following table summarizes the efficacy of TTA-P2, Z944, and ethosuximide in key inflammatory and neuropathic pain models.
| Compound | Pain Model | Species | Administration Route | Dose | Efficacy |
| TTA-P2 | Formalin-induced inflammatory pain | Mouse | Intraperitoneal (i.p.) | 5 and 7.5 mg/kg | Reduced pain responses in both phase 1 and phase 2.[1][8] |
| Streptozocin-induced diabetic neuropathy | Rat | Intraperitoneal (i.p.) | 10 mg/kg | Completely reversed thermal hyperalgesia.[1][8] | |
| Z944 | Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Rat | Intraperitoneal (i.p.) | 1-10 mg/kg | Dose-dependently reversed mechanical allodynia.[9] |
| Chronic Constriction Injury (CCI) of the sciatic nerve (neuropathic pain) | Rat | Systemic or Intrathalamic | - | Reversed thermal hyperalgesia and conditioned place preference.[10] | |
| Ethosuximide | Non-diabetic peripheral neuropathy | Human | - | - | A clinical trial was conducted, but it failed to show efficacy and was terminated due to adverse effects.[11] |
| Complex Regional Pain Syndrome (CRPS) | Human | Oral | Up to 1500 mg/day | A pilot clinical trial was terminated.[12] |
Signaling Pathways and Mechanisms of Action
T-type calcium channels, particularly the CaV3.2 isoform, are crucial players in pain signaling. They are expressed in primary afferent neurons and their upregulation has been linked to various chronic pain states.[5] Inhibition of these channels is thought to reduce neuronal excitability and decrease the release of pain-related neurotransmitters.
Figure 1: Simplified signaling pathway illustrating the role of CaV3.2 T-type calcium channels in pain transmission and the site of action for inhibitors like TTA-P2.
Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for key experiments are provided below.
Formalin-Induced Inflammatory Pain Model (as applied to TTA-P2)
This model assesses nociceptive responses to a persistent chemical stimulus.
References
- 1. TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-Type calcium channel inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of the effectiveness and safety of Ethosuximide in the Treatment of non-Diabetic Peripheral Neuropathic Pain: EDONOT—protocol of a randomised, parallel, controlled, double-blinded and multicentre clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The T-type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. T-type calcium channel blocker Z944 restores cortical synchrony and thalamocortical connectivity in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety and Efficacy Study of Ethosuximide for the Treatment of Complex Regional Pain Syndrome (CRPS) | MedPath [trial.medpath.com]
A Comparative Guide to the Specificity of T-Type Calcium Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity and performance of T-Type Calcium Channel Inhibitor 2 against other prominent T-type calcium channel blockers. The data presented is curated from publicly available scientific literature and manufacturer datasheets to assist researchers in selecting the appropriate tools for their studies.
Introduction to T-Type Calcium Channels
Low-voltage-activated (LVA) T-type calcium channels (TTCCs) are crucial players in shaping neuronal excitability, cardiac rhythm, and various other physiological processes. This channel family consists of three distinct subtypes—Caᵥ3.1 (α1G), Caᵥ3.2 (α1H), and Caᵥ3.3 (α1I)—each encoded by a different gene.[1] Their ability to open near the resting membrane potential makes them key regulators of cellular pacemaking and low-threshold calcium spikes.[1] Dysregulation of TTCC activity has been implicated in a range of pathological conditions, including epilepsy, neuropathic pain, and certain types of cancer, making them an attractive target for therapeutic intervention.[2][3]
The development of specific inhibitors is paramount for both dissecting the precise physiological roles of each TTCC subtype and for creating targeted therapeutics with minimal side effects. An ideal inhibitor exhibits high potency for T-type channels while showing minimal activity against high-voltage-activated (HVA) calcium channels (e.g., L-type, N-type) and other ion channels, such as hERG, to avoid cardiovascular and other off-target toxicities. This guide focuses on comparing the specificity profile of this compound with established blockers: Z944, TTA-P2, Mibefradil, and NNC 55-0396.
Figure 1: Signaling pathway of T-type calcium channels and point of inhibition.
Comparative Potency and Selectivity
The efficacy and safety of a T-type calcium channel blocker are defined by its potency (measured as IC₅₀, the concentration required to inhibit 50% of the channel's activity) and its selectivity for T-type channels over other ion channels.
This compound (Compound 6g)
Comparator Compounds
-
Z944: A potent, state-dependent T-type channel antagonist that inhibits all three isoforms in the nanomolar range.[6] It demonstrates excellent selectivity over HVA calcium channels.[6]
-
TTA-P2: A selective and potent T-type channel blocker with an overall IC₅₀ of 22 nM.[2] It is noted for being orally active and able to cross the blood-brain barrier.[2]
-
Mibefradil: One of the first-generation T-type selective blockers. However, it exhibits moderate selectivity against L-type channels and was withdrawn from the market due to significant drug-drug interactions involving cytochrome P450 enzymes.[7][8]
-
NNC 55-0396: A structural analog of Mibefradil designed to have higher selectivity for T-type channels and reduced inhibition of CYP3A4.[7][9][10] It shows minimal effect on high-voltage-activated channels at concentrations that block T-type channels.[7]
Data Summary Tables
The following tables summarize the reported IC₅₀ values for each compound. It is crucial to note that these values are compiled from different studies and may have been determined under varied experimental conditions.
Table 1: Potency against T-Type Calcium Channel Subtypes (IC₅₀)
| Compound | Caᵥ3.1 (α1G) | Caᵥ3.2 (α1H) | Caᵥ3.3 (α1I) |
| T-Type Inhibitor 2 | 31.0 µM[5] | 83.1 µM[5] | 69.3 µM[5] |
| Z944 | 50 - 160 nM[6] | 50 - 160 nM[6] | 50 - 160 nM[6] |
| TTA-P2 | ~100 nM (native)[11] | ~100 nM (native)[11] | Data not specified |
| Mibefradil | ~10.1 µM[7] | Data not specified | Data not specified |
| NNC 55-0396 | 6.8 µM[7] | Data not specified | Data not specified |
Note: The IC₅₀ for Z944 is reported as a range covering all three subtypes. The IC₅₀ for TTA-P2 is often cited as a general value (e.g., 22 nM) or against native T-currents, which are predominantly Caᵥ3.1 and Caᵥ3.2 in sensory neurons.[2][11]
Table 2: Selectivity Profile Against Other Ion Channels (IC₅₀)
| Compound | T-Type Channels | L-Type (Caᵥ1.2) | N-Type (Caᵥ2.2) | hERG | Selectivity Fold (vs. T-Type) |
| T-Type Inhibitor 2 | 31.0 - 83.1 µM[5] | Not Available | Not Available | Not Available | Not Available |
| Z944 | 50 - 160 nM[6] | >10 µM | >10 µM | >10 µM | ~70-100x over N/L-Type[6] |
| TTA-P2 | ~100 nM | >100 µM | >100 µM | Not Available | >1000x over HVA channels |
| Mibefradil | ~2.7 µM | ~18.6 µM | Not Available | Not Available | ~7x over L-Type |
| NNC 55-0396 | 6.8 µM[7] | >100 µM[7] | >100 µM | Not Available | >14x over HVA channels[7] |
Note: "HVA" refers to High-Voltage-Activated calcium channels, including L-type and N-type.
Figure 2: Logical comparison of an ideal vs. a less specific channel inhibitor.
Experimental Methodologies
The quantitative data presented in this guide are primarily generated using the whole-cell patch-clamp electrophysiology technique. Fluorescence-based assays serve as a higher-throughput method for initial screening.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel currents from a single cell, providing precise data on channel activity and inhibition.
Objective: To measure the concentration-dependent inhibition (IC₅₀) of a compound on specific T-type (or other) calcium channel subtypes heterologously expressed in a cell line.
Typical Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Cells are transiently transfected with plasmids encoding the specific alpha-1 subunit of the ion channel of interest (e.g., Caᵥ3.1, Caᵥ3.2, Caᵥ1.2) and often a fluorescent marker like GFP to identify successfully transfected cells. Recordings are typically performed 24-48 hours post-transfection.
-
Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): 110 BaCl₂ (as the charge carrier to enhance current and block K⁺ channels), 10 HEPES, 40 TEA-Cl, adjusted to pH 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 108 Cs-methanesulfonate, 4 MgCl₂, 9 EGTA, 9 HEPES, adjusted to pH 7.2 with CsOH.
-
-
Procedure: A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and pressed against a transfected cell. A high-resistance "giga-seal" is formed before rupturing the cell membrane to achieve the whole-cell configuration.
-
Voltage Protocol for T-Type Currents: To measure T-type currents, the cell is held at a negative potential (e.g., -100 mV) to ensure channels are in a resting, available state. A depolarizing step (e.g., to -30 mV) is then applied to activate the channels. The peak inward current is measured.
-
Voltage Protocol for L-Type Currents: The holding potential is raised (e.g., to -40 mV) to inactivate T-type channels, and a test pulse to 0 mV or +10 mV is used to elicit L-type currents.
-
-
Data Analysis: The baseline current is recorded, followed by the application of the test compound at increasing concentrations. The percentage of current inhibition at each concentration is calculated and plotted to fit a dose-response curve, from which the IC₅₀ value is determined.
Figure 3: A simplified workflow for determining inhibitor IC₅₀ via patch-clamp.
Fluorescence-Based Calcium Imaging Assay
This method uses fluorescent indicators to measure changes in intracellular calcium concentration upon channel activation, offering a higher-throughput alternative for screening compounds.
Objective: To screen compounds for their ability to inhibit calcium influx through T-type channels.
Typical Protocol:
-
Cell Line Preparation: A stable HEK293 cell line expressing the T-type channel subtype of interest is used. To enable T-type channel activation from a resting state, these cells may also co-express an inwardly rectifying potassium channel (e.g., Kir2.3) to hyperpolarize the membrane potential.
-
Dye Loading: Cells are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the Calcium 5 Assay Kit). These dyes exhibit a significant increase in fluorescence intensity upon binding to Ca²⁺.
-
Compound Incubation: Test compounds (like T-Type Inhibitor 2) are added to the wells and incubated for a specific period.
-
Channel Activation and Measurement: A high-potassium depolarizing solution is added to the wells to activate the voltage-gated T-type channels, causing an influx of extracellular calcium. A fluorescence plate reader (e.g., FLIPR or FlexStation) measures the change in fluorescence intensity in real-time.
-
Data Analysis: The fluorescence signal in compound-treated wells is compared to that of control (vehicle-treated) wells. A reduction in the fluorescence peak indicates inhibition of calcium influx. Data from multiple concentrations are used to generate a dose-response curve and calculate an IC₅₀.
Conclusion
The selection of a T-type calcium channel inhibitor requires a careful evaluation of its potency and, critically, its specificity.
-
This compound is a blocker of T-type channels with micromolar potency. However, the lack of publicly available data on its selectivity against other key ion channels, such as L-type, N-type, and hERG, makes a comprehensive assessment of its specificity difficult. Its reported cytotoxicity at concentrations near its T-type IC₅₀ suggests potential off-target effects that warrant further investigation.[4][5]
-
Z944 and TTA-P2 represent the current standard for highly potent and selective T-type channel inhibition, with nanomolar IC₅₀ values and excellent selectivity against HVA channels.[2][6] They are suitable for studies requiring precise and specific targeting of T-type channels.
-
Mibefradil and NNC 55-0396 are useful tools but come with caveats. Mibefradil's moderate selectivity and known drug-drug interactions limit its application.[7] NNC 55-0396 offers improved selectivity over Mibefradil but is significantly less potent than Z944 or TTA-P2.[7]
For researchers requiring the highest degree of specificity for T-type channels, Z944 and TTA-P2 are superior choices. This compound may be a useful tool for certain applications, but users should be aware of its micromolar potency and the current lack of a complete public selectivity profile. Further characterization of its effects on other ion channels is necessary to fully understand its utility and potential off-target liabilities.
References
- 1. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current Drug Development Overview: Targeting Voltage-Gated Calcium Channels for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-type calcium channel antagonists, mibefradil and NNC-55-0396 inhibit cell proliferation and induce cell apoptosis in leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of mibefradil and derivative NNC 55-0396 effects on behavior, cytochrome P450 activity, and tremor in mouse models of essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] The Mibefradil Derivative NNC55-0396, a Specific T-Type Calcium Channel Antagonist, Exhibits Less CYP3A4 Inhibition than Mibefradil | Semantic Scholar [semanticscholar.org]
- 11. State-dependent properties of a new T-type calcium channel blocker enhance Ca(V)3.2 selectivity and support analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of T-Type Calcium Channel Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of T-Type calcium channel inhibitors, supported by experimental data. T-Type calcium channels (T-channels) are low-voltage activated calcium channels that play crucial roles in a variety of physiological processes, including neuronal firing, cardiac pacemaking, and smooth muscle contraction.[1] Their involvement in pathological conditions such as epilepsy, neuropathic pain, and essential tremor has made them a significant target for therapeutic intervention.[2][3]
This guide summarizes quantitative data for key inhibitors, details common experimental protocols for their evaluation, and visualizes essential signaling pathways and experimental workflows.
Performance Comparison of T-Type Calcium Channel Inhibitors
The potency and selectivity of various T-Type calcium channel inhibitors are critical parameters for their therapeutic potential and research applications. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several prominent T-Type calcium channel inhibitors against the three subtypes of T-channels (CaV3.1, CaV3.2, and CaV3.3).
| Inhibitor | CaV3.1 IC50 | CaV3.2 IC50 | CaV3.3 IC50 | Selectivity Notes | Reference(s) |
| Mibefradil | 126.0 nM | 130.0 nM | 1000.0 nM | Also inhibits L-type calcium channels. | [4] |
| Zonisamide | - | - | - | Blocks T-type calcium channels; also affects sodium channels. | [5] |
| NNC 55-0396 | 7 µM | - | - | More selective for T-type over L-type channels compared to mibefradil. | [5] |
| Ethosuximide | - | - | - | Primarily blocks T-type calcium channels. | [5] |
| Z944 | 50-160 nM | 50-160 nM | 50-160 nM | Highly selective for all three T-type isoforms over other calcium channel subtypes.[6] | [6] |
| (R)-2-(4-Cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide | 3.7 nM | 98.0 nM | - | Demonstrates selectivity for the CaV3.1 subtype. | [4] |
| TTA-A2 | Higher potency for CaV3.2 | Higher potency for CaV3.2 | - | Pan CaV3 blocker with higher potency for CaV3.2.[7] | [7] |
Note: A hyphen (-) indicates that specific data was not available in the cited sources.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process of these inhibitors, it is essential to visualize the relevant biological pathways and experimental procedures.
T-Type Calcium Channel Signaling Pathway
T-Type calcium channels are integral membrane proteins that regulate the influx of calcium ions into the cell in response to small membrane depolarizations.[1] This calcium influx can trigger a cascade of downstream signaling events that influence various cellular functions.
Caption: T-Type Calcium Channel Signaling Pathway.
Experimental Workflow for Inhibitor Screening
The identification and characterization of novel T-Type calcium channel inhibitors typically follow a multi-step experimental workflow, starting from high-throughput screening to in-depth electrophysiological and in vivo validation.
Caption: Experimental Workflow for Inhibitor Screening.
Classification of T-Type Calcium Channel Inhibitors
T-Type calcium channel inhibitors can be broadly classified based on their chemical structures and selectivity profiles. This classification helps in understanding their pharmacological properties and potential for development.
Caption: Classification of T-Type Calcium Channel Inhibitors.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery and development. This section provides detailed methodologies for key experiments used in the characterization of T-Type calcium channel inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure T-type calcium currents and assess the inhibitory effect of compounds.
Materials:
-
Cell line expressing the target T-type calcium channel subtype (e.g., HEK293 cells)
-
External solution (in mM): 110 BaCl2, 10 HEPES, 5 CsCl, 1 MgCl2, 10 Glucose (pH adjusted to 7.4 with CsOH)
-
Internal solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP (pH adjusted to 7.2 with CsOH)
-
Patch pipettes (2-4 MΩ)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Culture cells expressing the T-type calcium channel of interest to 50-70% confluency.
-
Prepare external and internal solutions and filter them.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
Identify a healthy, isolated cell under the microscope.
-
Approach the cell with the pipette and apply gentle positive pressure.
-
Once in contact with the cell, release the positive pressure to form a gigaohm seal.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.[8]
-
Clamp the cell membrane potential at a holding potential of -100 mV to ensure channels are in a closed, available state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type calcium currents.
-
Record the baseline currents.
-
Perfuse the cell with the external solution containing the test inhibitor at various concentrations.
-
Repeat the voltage-step protocol and record the currents in the presence of the inhibitor.
-
Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound to the T-type calcium channel.
Materials:
-
Cell membranes prepared from cells expressing the T-type calcium channel of interest.
-
Radioligand specific for the T-type calcium channel (e.g., a radiolabeled inhibitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from cells overexpressing the target T-type calcium channel.
-
In a 96-well plate, add a fixed amount of cell membranes to each well.
-
Add the radioligand at a concentration near its Kd value.
-
Add the unlabeled test compound at a range of concentrations. For determining non-specific binding, add a high concentration of a known potent inhibitor.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[9]
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analyze the data to generate a competition binding curve and calculate the IC50 value of the test compound.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
In Vivo Harmaline-Induced Tremor Model
Objective: To assess the efficacy of T-type calcium channel inhibitors in a preclinical model of essential tremor.
Materials:
-
Rodents (mice or rats).
-
Harmaline hydrochloride solution.
-
Test inhibitor formulated for in vivo administration (e.g., intraperitoneal injection).
-
Tremor recording system (e.g., force plate actimeter or accelerometer).
Procedure:
-
Acclimate the animals to the testing environment.
-
Administer the test inhibitor or vehicle to the animals at a predetermined time before harmaline injection.
-
Inject harmaline (e.g., 15-30 mg/kg, i.p. for mice) to induce tremor.[10][11]
-
Place the animal in the tremor recording apparatus.
-
Record the tremor activity for a defined period (e.g., 30-60 minutes). The tremor frequency is typically in the 10-16 Hz range.[11]
-
Analyze the tremor data to quantify the tremor power or amplitude.
-
Compare the tremor intensity in the inhibitor-treated group with the vehicle-treated group to determine the efficacy of the compound in suppressing harmaline-induced tremor.
In Vivo Genetic Absence Epilepsy Rat from Strasbourg (GAERS) Model
Objective: To evaluate the anti-seizure potential of T-type calcium channel inhibitors in a genetic model of absence epilepsy.
Materials:
-
GAERS rats.[12]
-
Electroencephalography (EEG) recording system.
-
Surgical instruments for electrode implantation.
-
Test inhibitor formulated for in vivo administration.
Procedure:
-
Surgically implant EEG electrodes over the cortex of the GAERS rats under anesthesia.
-
Allow the animals to recover from surgery.
-
Record baseline EEG activity to quantify the number and duration of spontaneous spike-and-wave discharges (SWDs), which are characteristic of absence seizures in this model.[13]
-
Administer the test inhibitor or vehicle to the rats.
-
Record the EEG activity for several hours post-administration.
-
Analyze the EEG recordings to determine the effect of the inhibitor on the frequency and duration of SWDs.
-
Compare the seizure activity in the inhibitor-treated group with the baseline and vehicle-treated groups to assess the anti-epileptic efficacy of the compound. Anti-absence drugs are known to suppress SWDs in this model.[14]
References
- 1. What are T-type calcium channel blockers and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 4. Voltage-gated T-type calcium channel alpha-1I subunit Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. State-dependent properties of a new T-type calcium channel blocker enhance Ca(V)3.2 selectivity and support analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patch clamp - Wikipedia [en.wikipedia.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. psychogenics.com [psychogenics.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. GAERS - Wikipedia [en.wikipedia.org]
- 13. Preclinical Epilepsy CRO - GAERS Model and EEG Biomarkers [synapcell.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Validating T-Type Calcium Channel Inhibitor 2 (TTCCi2) Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key in vivo methodologies for validating the target engagement of T-Type Calcium Channel Inhibitor 2 (TTCCi2), a novel therapeutic candidate. Objective comparison of performance with alternative approaches and supporting experimental data are presented to aid in the selection of the most appropriate validation strategy.
Introduction to T-Type Calcium Channels and TTCCi2
T-type calcium channels are low-voltage-activated channels crucial for regulating neuronal excitability and are implicated in various neurological disorders, including epilepsy and neuropathic pain.[1][2] These channels, comprising CaV3.1, CaV3.2, and CaV3.3 subunits, represent a key therapeutic target.[2] TTCCi2 is a selective inhibitor designed to modulate the activity of these channels. Verifying that TTCCi2 effectively engages its target in a living organism is a critical step in its preclinical development.
Comparative Analysis of In Vivo Target Engagement Methodologies
Validating the in vivo target engagement of TTCCi2 can be approached through direct and indirect methods. The selection of a particular method depends on the specific research question, available resources, and the desired level of mechanistic detail.
| Methodology | Principle | Advantages | Limitations | Typical Readouts |
| Pharmacodynamic Behavioral Models | Assesses the physiological or behavioral consequences of T-type calcium channel inhibition in disease models. | - High physiological relevance- Non-invasive (for behavior)- Can demonstrate efficacy | - Indirect measure of target engagement- Susceptible to off-target effects- Can have high variability | - Reduced pain response (e.g., increased paw withdrawal latency)- Decreased seizure activity- Altered sleep-wake patterns |
| In Vivo Electrophysiology | Directly measures the firing properties of neurons known to be modulated by T-type calcium channels. | - Direct measure of target engagement at the cellular level- High temporal and spatial resolution- Provides mechanistic insights | - Invasive surgical procedure- Technically demanding- May not reflect network-level effects | - Reduced neuronal firing rate- Altered burst firing patterns- Changes in synaptic transmission |
| Positron Emission Tomography (PET) Imaging | Utilizes a radiolabeled ligand that binds to T-type calcium channels to visualize and quantify target occupancy by the inhibitor. | - Non-invasive- Provides quantitative target occupancy data in the living brain- Can be used in both preclinical and clinical studies | - Requires a specific and selective radiotracer- Lower spatial resolution compared to electrophysiology- Expensive infrastructure required | - Reduction in radiotracer binding potential, indicating target occupancy |
Experimental Protocols
Pharmacodynamic Behavioral Model: Formalin-Induced Inflammatory Pain
This model assesses the analgesic efficacy of TTCCi2 by measuring the behavioral response to a chemical nociceptive stimulus.
Protocol:
-
Acclimatization: Acclimate mice to the testing environment for at least 30 minutes before the experiment.[3]
-
Drug Administration: Administer TTCCi2 or vehicle control via the desired route (e.g., intraperitoneal injection) at a predetermined time before the formalin injection.
-
Formalin Injection: Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the mouse's hind paw.[4]
-
Behavioral Observation: Place the mouse in an observation chamber and record its behavior for up to 60 minutes.[5] The key behaviors to score are the time spent licking and flinching the injected paw.[4]
-
Data Analysis: The behavioral response is typically biphasic:
-
Phase 1 (0-5 minutes): Represents direct nociceptor activation.
-
Phase 2 (15-40 minutes): Reflects inflammatory pain and central sensitization.[6] Analyze the total time spent licking and flinching in each phase for the TTCCi2-treated group compared to the vehicle control group.
-
In Vivo Electrophysiology: Single-Unit Recordings in a Neuropathic Pain Model
This protocol directly measures the effect of TTCCi2 on the firing rate of dorsal horn neurons in a rat model of neuropathic pain.
Protocol:
-
Animal Model: Induce neuropathic pain in rats using a model such as chronic constriction injury (CCI) of the sciatic nerve.
-
Surgical Preparation: Anesthetize the rat and perform a laminectomy to expose the lumbar spinal cord.
-
Electrode Placement: Carefully lower a recording microelectrode into the dorsal horn of the spinal cord to isolate a single, spontaneously active neuron that responds to mechanical stimulation of the hind paw.
-
Baseline Recording: Record the baseline spontaneous and evoked (using von Frey filaments) firing rate of the neuron.
-
Drug Administration: Administer TTCCi2 intravenously.
-
Post-Drug Recording: Continuously record the neuronal activity for a defined period after drug administration to assess changes in spontaneous and evoked firing rates.
-
Data Analysis: Compare the pre- and post-drug firing frequencies to determine the inhibitory effect of TTCCi2 on neuronal hyperexcitability.
Data Presentation
Table 1: Comparative Efficacy of TTCCi2 and a Standard-of-Care (SoC) in the Formalin Test
| Treatment Group | Dose (mg/kg) | Phase 1 Licking Time (s) (Mean ± SEM) | Phase 2 Licking Time (s) (Mean ± SEM) | % Inhibition (Phase 2) |
| Vehicle | - | 110.5 ± 8.2 | 155.3 ± 12.1 | - |
| TTCCi2 | 10 | 85.2 ± 7.1* | 75.6 ± 9.8 | 51.3% |
| SoC (e.g., Gabapentin) | 30 | 98.7 ± 9.5 | 88.4 ± 10.3 | 43.1% |
*p<0.05, **p<0.01 compared to vehicle. Data is hypothetical and for illustrative purposes.
Table 2: Effect of TTCCi2 on Dorsal Horn Neuron Firing in a Neuropathic Pain Model
| Treatment | Spontaneous Firing Rate (Hz) (Mean ± SEM) | Evoked Firing Rate (Hz) (Mean ± SEM) | % Reduction in Evoked Firing |
| Baseline | 15.8 ± 2.1 | 45.2 ± 3.9 | - |
| TTCCi2 (10 mg/kg, i.v.) | 8.1 ± 1.5 | 18.7 ± 2.8 | 58.6% |
**p<0.01 compared to baseline. Data is hypothetical and for illustrative purposes.
Visualizations
Caption: T-Type Calcium Channel Signaling Pathway and Point of Inhibition by TTCCi2.
Caption: Experimental Workflow for In Vivo Target Engagement Validation.
Caption: Logical Flow from Target Engagement to In Vivo Readouts.
Conclusion
This guide outlines a multi-faceted approach to validating the in vivo target engagement of TTCCi2. While pharmacodynamic behavioral models provide crucial information about the therapeutic potential, they are an indirect measure of target engagement. In vivo electrophysiology offers a more direct and mechanistic confirmation of target modulation at the cellular level. The choice of methodology should be guided by the specific objectives of the study. A comprehensive validation strategy will ideally integrate data from both direct and indirect measures to build a robust data package for the continued development of TTCCi2.
References
- 1. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 3. web.mousephenotype.org [web.mousephenotype.org]
- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formalin Assay [bio-protocol.org]
- 6. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
Unveiling the Selectivity of T-Type Calcium Channel Inhibitors: A Comparative Analysis of Cross-Reactivity with L-Type Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profiles of selective T-type calcium channel inhibitors, with a particular focus on their interaction with L-type calcium channels. Understanding the selectivity of these inhibitors is paramount for advancing research in areas such as neuropathic pain, epilepsy, and cardiovascular diseases, where precise modulation of calcium signaling is critical. This document presents supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways to aid in the informed selection of research tools and potential therapeutic agents.
Introduction to T-Type and L-Type Calcium Channels
Voltage-gated calcium channels are essential for a multitude of physiological processes, including neurotransmission, muscle contraction, and gene expression. Among the various types of calcium channels, T-type (transient) and L-type (long-lasting) channels are distinguished by their electrophysiological properties and physiological roles.
T-type calcium channels (CaV3) are low-voltage activated channels that play a crucial role in regulating neuronal excitability and pacemaking activity.[1] Their involvement in pathological states such as epilepsy and neuropathic pain has made them a significant target for drug development.[2]
L-type calcium channels (CaV1) are high-voltage activated channels predominantly known for their role in excitation-contraction coupling in muscle cells and in regulating gene expression in neurons.[3] L-type channel blockers are widely used in the treatment of hypertension.
Given the therapeutic potential of targeting T-type channels, the selectivity of inhibitors against L-type channels is a critical parameter to avoid off-target effects. This guide focuses on Z944 and NNC 55-0396, two well-characterized and highly selective T-type calcium channel inhibitors, to illustrate the current standards of selectivity.
Comparative Analysis of Inhibitor Potency
The inhibitory activity of Z944 and NNC 55-0396 against various T-type and L-type calcium channel subtypes has been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to block 50% of the channel's activity, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | Target Channel | IC50 | Selectivity over L-type (CaV1.2) |
| Z944 | hCaV3.1 (T-type) | 50 nM[4][5] | ~640-fold |
| hCaV3.2 (T-type) | 160 nM[4][5] | ~200-fold | |
| hCaV3.3 (T-type) | 110 nM[4] | ~290-fold | |
| rCaV1.2 (L-type) | 32,000 nM (32 µM)[5] | - | |
| NNC 55-0396 | hCaV3.1 (T-type) | 6.8 µM (6,800 nM)[6][7] | >14-fold |
| HVA currents (including L-type) | >100 µM (>100,000 nM)[6][7][8] | - |
hCaV refers to human Cav channels, while rCaV refers to rat Cav channels. HVA stands for high-voltage activated.
The data clearly demonstrates the high selectivity of Z944 for T-type calcium channels, with IC50 values in the nanomolar range for all three T-type subtypes, and a significantly higher IC50 value for the L-type channel CaV1.2.[5] NNC 55-0396 also shows a clear preference for T-type channels, with no significant inhibition of high-voltage activated channels, including L-type channels, at concentrations up to 100 µM.[8]
Experimental Protocols
The determination of IC50 values for calcium channel inhibitors is primarily conducted using the whole-cell patch-clamp electrophysiology technique . This method allows for the direct measurement of ion channel activity in living cells.
Objective: To determine the concentration-dependent inhibitory effect of a compound on specific voltage-gated calcium channels (T-type and L-type) expressed heterologously in a mammalian cell line.
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the desired calcium channel subunits (e.g., α1, β, and α2δ subunits for L-type channels).[2]
Materials:
-
HEK293 cells expressing the target calcium channel.
-
Extracellular (bath) solution: containing (in mM) NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.
-
Intracellular (pipette) solution: containing (in mM) CsCl or KCl, MgCl2, EGTA, HEPES, and ATP/GTP, with the pH adjusted to 7.2.
-
Test compound (e.g., Z944 or NNC 55-0396) dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the extracellular solution.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
Procedure:
-
Cell Preparation: HEK293 cells are cultured on glass coverslips. Prior to recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the extracellular solution.
-
Pipette Fabrication: Micropipettes are pulled from borosilicate glass capillaries using a micropipette puller to achieve a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: The micropipette, filled with intracellular solution, is brought into contact with the cell membrane of a single HEK293 cell. Gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol: The cell is voltage-clamped at a holding potential where the target channels are in a closed state (e.g., -80 mV to -100 mV).
-
Current Recording: A series of depolarizing voltage steps are applied to activate the calcium channels, and the resulting inward calcium currents are recorded. The specific voltage protocol depends on the channel type being studied (T-type channels activate at lower voltages than L-type channels).
-
Compound Application: The test compound is applied at various concentrations to the cell via the perfusion system.
-
Data Acquisition: Calcium currents are recorded before and after the application of each concentration of the test compound until a steady-state inhibition is reached.
-
Data Analysis: The peak current amplitude at each compound concentration is measured and normalized to the control current (before compound application). The normalized data is then plotted against the compound concentration, and the IC50 value is determined by fitting the data to a Hill equation.
Signaling Pathways and Visualization
The distinct physiological roles of T-type and L-type calcium channels are a reflection of their differential coupling to intracellular signaling cascades.
L-Type Calcium Channel Signaling: Influx of Ca2+ through L-type channels can activate Calmodulin (CaM), which in turn activates Ca2+/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then phosphorylate the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.[3][9]
T-Type Calcium Channel Signaling: T-type channel-mediated Ca2+ entry has been shown to activate Protein Kinase C (PKC).[10] In certain cellular contexts, such as in response to Tumor Necrosis Factor α (TNFα) reverse signaling, T-type channel activity can lead to the activation of the MEK/ERK pathway, which is a key regulator of cell proliferation and survival.[11]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the selectivity of a T-type calcium channel inhibitor.
Conclusion
The development of highly selective T-type calcium channel inhibitors like Z944 represents a significant advancement in the field of pharmacology. The robust selectivity of these compounds against L-type and other high-voltage activated calcium channels minimizes the potential for off-target effects, making them invaluable tools for dissecting the specific roles of T-type channels in health and disease. The detailed experimental protocols and understanding of distinct signaling pathways presented in this guide are intended to support researchers in their efforts to further explore the therapeutic potential of T-type calcium channel modulation.
References
- 1. Mechanistic contribution of CaV3.2 calcium channels... | F1000Research [f1000research.com]
- 2. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltage-dependent CaV3.2 and CaV2.2 channels in nociceptive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NNC 55-0396 [(1S,2S)-2-(2-(N-[(3-benzimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride]: a new selective inhibitor of T-type calcium channels. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. embopress.org [embopress.org]
- 7. Regulation of T-type calcium channels: signalling pathways and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Z 944 | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 9. aurorabiomed.com [aurorabiomed.com]
- 10. Targeting T-type/CaV3.2 channels for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T-type Ca2+ channels are required for enhanced sympathetic axon growth by TNFα reverse signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ulixacaltamide and Standard of Care for the Treatment of Essential Tremor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ulixacaltamide, a novel T-type calcium channel inhibitor, with the established first-line treatments for essential tremor (ET), propranolol and primidone. The information presented is based on publicly available preclinical and clinical trial data to assist researchers and drug development professionals in understanding the evolving therapeutic landscape for this common movement disorder.
Executive Summary
Essential tremor is a neurological disorder characterized by involuntary rhythmic shaking, most commonly affecting the hands. For decades, the standard of care has been dominated by propranolol, a beta-blocker, and primidone, an anticonvulsant. While effective in a subset of patients, these therapies are often associated with significant side effects and a substantial portion of patients experience inadequate tremor control.
Ulixacaltamide, a selective T-type calcium channel inhibitor, represents a targeted therapeutic approach designed to address the underlying pathophysiology of essential tremor. Recent positive results from the Phase 3 Essential3 clinical trial program for ulixacaltamide have highlighted its potential as a promising new treatment option. This guide will delve into the mechanistic differences, comparative efficacy, and safety profiles of ulixacaltamide versus the current standard of care, supported by experimental data and detailed protocols.
Mechanism of Action
Standard of Care: Propranolol and Primidone
The precise mechanisms by which propranolol and primidone alleviate essential tremor are not fully elucidated. Propranolol, a non-selective beta-adrenergic receptor antagonist, is thought to exert its anti-tremor effects primarily through peripheral beta-2 receptor blockade in muscle spindles.[1] Primidone, a barbiturate anticonvulsant, is metabolized to phenobarbital and phenylethylmalonamide (PEMA).[2] Its anti-tremor activity is believed to stem from the modulation of GABAergic circuits in the central nervous system.[2]
Ulixacaltamide: A Targeted Approach
Ulixacaltamide is a highly selective small molecule inhibitor of T-type calcium channels.[3] The pathophysiology of essential tremor is linked to abnormal neuronal burst firing in the cerebello-thalamo-cortical (CTC) circuit.[3] T-type calcium channels are key regulators of this neuronal activity.[3] By inhibiting these channels, ulixacaltamide is designed to block these aberrant neuronal bursts, thereby reducing tremor.[3]
Signaling Pathway in Essential Tremor
The following diagram illustrates the role of the cerebello-thalamo-cortical (CTC) circuit in essential tremor and the site of action for ulixacaltamide.
Figure 1. Role of the CTC circuit and T-type calcium channels in essential tremor.
Comparative Efficacy
Direct head-to-head clinical trial data comparing ulixacaltamide with propranolol and primidone using the same primary endpoints are not yet available. The following tables summarize the available efficacy data from separate clinical trials. It is important to note that the methodologies and patient populations in these trials may differ, making direct comparisons challenging.
Table 1: Ulixacaltamide Efficacy Data (Essential3 Program)
| Endpoint | Ulixacaltamide Improvement | Placebo Improvement | p-value | Citation |
| Mean Change from Baseline in mADL11 Score (Week 8) | -4.3 points | -1.7 points | <0.0001 | [3][4] |
mADL11: Modified Activities of Daily Living 11, a patient-reported outcome measure of tremor impact on daily activities.
Table 2: Standard of Care Efficacy Data
| Drug | Efficacy Measure | Result | Citation |
| Propranolol | Responder Rate | 50-70% of patients experience a reduction in tremor amplitude | [5] |
| Standardized Mean Difference (SMD) vs. Placebo | -1.59 | [4][6] | |
| Primidone | Responder Rate | 50-70% of patients experience a reduction in tremor amplitude | [2] |
| Efficacy vs. Placebo | Significantly superior to placebo in reducing hand tremor magnitude | [2][7][8] | |
| Efficacy vs. Propranolol | Comparable efficacy to propranolol | [2][7][8] |
Safety and Tolerability
Table 3: Comparative Safety Profiles
| Adverse Event | Ulixacaltamide (Essential3 Program) | Propranolol (Commonly Reported) | Primidone (Commonly Reported) |
| Common (>10%) | Constipation, dizziness, euphoric mood, brain fog, headache, paresthesia, insomnia | Fatigue, bradycardia, hypotension, depression, erectile dysfunction | Sedation, dizziness, ataxia, nausea, vomiting |
| Serious | No drug-related serious adverse events reported | Can exacerbate asthma and heart failure | Acute toxic reaction (nausea, vomiting, ataxia) can occur with initial dosing |
Experimental Protocols
Assessment of Efficacy in Essential Tremor Clinical Trials
The primary efficacy endpoint in the ulixacaltamide Essential3 program was the change from baseline in the Modified Activities of Daily Living 11 (mADL11) score. This is a composite score derived from the first 11 items of the The Essential Tremor Rating Assessment Scale (TETRAS) Activities of Daily Living (ADL) subscale.
The Essential Tremor Rating Assessment Scale (TETRAS)
TETRAS is a validated rating scale used to quantify the severity of essential tremor and its impact on daily life. It consists of two main sections:
-
Activities of Daily Living (ADL) Subscale: This section assesses the patient's perception of their ability to perform various tasks, including:
-
Speaking
-
Bringing food to the mouth with a spoon or fork
-
Drinking from a glass
-
Pouring liquids
-
Personal hygiene (e.g., brushing teeth, shaving)
-
Dressing
-
Writing
-
Using keys or a phone
-
Working with tools
-
Hobbies and other activities
-
Social life and relationships
-
Overall disability
-
-
Performance Subscale: A clinician-rated assessment of tremor severity in different body parts (head, face, voice, upper and lower limbs, trunk) during specific tasks.
Modified Activities of Daily Living 11 (mADL11)
The mADL11 is a composite score of the first 11 items of the TETRAS-ADL subscale, with a modified scoring system. Each item is rated on a scale of 0 to 4, with higher scores indicating greater disability. The total mADL11 score ranges from 0 to 44.
Experimental Workflow for a Clinical Trial in Essential Tremor
The following diagram outlines a typical workflow for a randomized, placebo-controlled clinical trial for an essential tremor therapeutic.
Figure 2. A typical clinical trial workflow for an essential tremor therapeutic.
Conclusion
Ulixacaltamide, with its targeted mechanism of action on T-type calcium channels within the cerebello-thalamo-cortical circuit, presents a promising and mechanistically distinct alternative to the current standard of care for essential tremor. The recent Phase 3 clinical trial data demonstrate a statistically significant and clinically meaningful improvement in the activities of daily living for patients with essential tremor, coupled with a generally well-tolerated safety profile.
While direct comparative efficacy data against propranolol and primidone are lacking, the available evidence suggests that ulixacaltamide has the potential to address the significant unmet medical need for more effective and better-tolerated treatments for essential tremor. Further research, including head-to-head comparative trials, will be crucial to fully elucidate the relative positioning of ulixacaltamide in the therapeutic armamentarium for this debilitating condition. The targeted nature of ulixacaltamide may also offer advantages for patients who are intolerant to or have contraindications for the current first-line therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Primidone in essential tremor of the hands and head: a double blind controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Treatment for essential tremor: a systematic review and Bayesian Model-based Network Meta-analysis of RCTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propranolol and essential tremors: A critical review [medicaldialogues.in]
- 6. Treatment for essential tremor: a systematic review and Bayesian Model-based Network Meta-analysis of RCTs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Primidone in essential tremor of the hands and head: a double blind controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of T-Type Calcium Channel Inhibitor 2
Researchers and drug development professionals handling T-Type calcium channel inhibitor 2 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the proper disposal of this chemical, emphasizing safe handling and compliance with regulatory standards.
Hazard Profile and Safety Summary
This compound is classified as hazardous, necessitating careful management throughout its lifecycle, including disposal. The primary hazards associated with this compound are its potential harm if swallowed and its high toxicity to aquatic life, which can have long-lasting detrimental effects on the environment.[1] The following table summarizes the key hazard information.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | ||
| P330: Rinse mouth.[1] | ||
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life. | P273: Avoid release to the environment.[1] |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | P391: Collect spillage.[1] |
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol
The recommended and mandatory disposal route for this compound is through an approved hazardous waste disposal facility.[1] On-site treatment or disposal via sanitary sewer systems is not appropriate for this compound due to its environmental toxicity.
Phase 1: Preparation for Disposal
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including safety goggles with side-shields, protective gloves, and impervious clothing.[1]
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and labware (e.g., weighing boats, pipette tips), in a designated, clearly labeled, and sealed container.
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Sharps: Any chemically contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.[2]
-
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the appropriate hazard pictograms (e.g., harmful, environmental hazard), and the accumulation start date.
Phase 2: Storage Pending Disposal
-
Designated Storage Area: Store the sealed waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[3]
-
Secondary Containment: It is best practice to place waste containers in secondary containment to prevent the spread of material in case of a leak.
-
Incompatible Materials: Store waste away from strong acids/alkalis and strong oxidizing/reducing agents.[1]
Phase 3: Professional Disposal
-
Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete any required waste manifests or tracking documents provided by your EHS department.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Ensure Personal Safety: Evacuate non-essential personnel from the area. Ensure adequate ventilation.
-
Contain the Spill: For liquid spills, absorb the material with an inert, liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Decontaminate: Decontaminate the affected surfaces and any equipment used for cleanup by scrubbing with alcohol.[1]
-
Dispose of Cleanup Materials: All contaminated cleanup materials must be collected in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
